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5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine Documentation Hub

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  • Product: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
  • CAS: 13316-08-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 5-Chloro-thiazolo[5,4-d]pyrimidine: A Technical Guide

From the Desk of a Senior Application Scientist In the landscape of modern drug discovery, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the development of potent and s...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist In the landscape of modern drug discovery, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the development of potent and selective Adenosine A2A receptor inverse agonists and kinase inhibitors[1]. As an application scientist, I approach 5-Chloro-thiazolo[5,4-d]pyrimidine not merely as a static chemical intermediate, but as a dynamic, highly tunable electrophilic core.

This whitepaper synthesizes the physicochemical profiling, photophysical behavior, and self-validating synthetic protocols associated with this critical molecule. By understanding the causality behind its reactivity and spectral properties, researchers can better leverage this scaffold in fragment-based drug design (FBDD) and late-stage functionalization.

Quantitative Physicochemical Profiling

The utility of 5-Chloro-thiazolo[5,4-d]pyrimidine lies in its strict adherence to the "Rule of Three" for fragment-based discovery. Its low molecular weight of 171.61 g/mol [2] allows for significant downstream derivatization without inflating the final drug candidate's mass beyond the Lipinski limits.

Furthermore, the molecule exhibits distinct photophysical properties. When excited at 270 nm in a polar protic solvent like ethanol, it yields a sharp fluorescence emission peak at 380 nm[3]. This fluorescence is highly sensitive to the dielectric constant of the microenvironment; the relative fluorescence intensity is significantly reduced in non-polar solvents[3]. Mechanistically, this quenching indicates a highly polarized excited state. Polar solvents stabilize the excited state dipole via hydrogen bonding, whereas non-polar solvents fail to lower the excited state energy, thereby promoting non-radiative decay pathways.

Summary of Key Properties
ParameterValueAnalytical & Pharmacological Significance
Molecular Weight 171.61 g/mol [2]Highly favorable for fragment-based drug design (FBDD).
Molecular Formula C5H2ClN3SHigh heteroatom-to-carbon ratio ensures strong target interactions.
Excitation (λex) 270 nm (in Ethanol)[3]UV range excitation, ideal for standard HPLC-UV/Vis detection.
Emission (λem) 380 nm (in Ethanol)[3]Enables fluorescence-based reaction tracking in polar solvents.
Solvent Sensitivity Quenched in non-polar media[3]Indicates a polarized excited state; useful for solvation and binding assays.
Key Reactive Site C5-ChloridePrime electrophilic site for Nucleophilic Aromatic Substitution (SNAr)[1].

Mechanistic Synthesis & Structural Validation

The de novo synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine is an elegant exercise in regiocontrol and tautomeric manipulation. The pathway begins with a readily available pyrimidine precursor and builds the fused thiazole ring before activating the core for future derivatization.

Synthetic_Workflow A 5-Aminouracil (Starting Material) B 5-Amino-4-thiouracil (Thionated Intermediate) A->B P2S5 (Regioselective Thionation) C Thiazolo[5,4-d]pyrimidin-5(4H)-one (Cyclized Core) B->C HCOOH (Thiazole Ring Closure) D 5-Chloro-thiazolo[5,4-d]pyrimidine (Final Product) C->D POCl3 (Lactim Chlorination)

Synthetic workflow of 5-Chloro-thiazolo[5,4-d]pyrimidine from 5-aminouracil.

Protocol 1: Self-Validating Synthesis of the Chlorinated Core

Step 1: Regioselective Thionation Treat 5-aminouracil with phosphorus pentasulfide (P2S5)[3]. Causality: The C4 carbonyl is preferentially thionated over C2 due to its higher electrophilicity and lesser steric hindrance. This yields 5-amino-4-thiouracil, setting up the necessary sulfur and nitrogen atoms in proximity for the subsequent ring closure.

Step 2: Acid-Catalyzed Cyclization React the 5-amino-4-thiouracil intermediate with methanoic (formic) acid[3]. Causality: The formic acid acts as a one-carbon synthon, condensing with the amine and thiol groups to construct the fused thiazole ring, yielding thiazolo[5,4-d]pyrimidin-5(4H)-one.

Step 3: Electrophilic Activation via Chlorination Reflux the cyclized core in phosphoryl chloride (POCl3)[3]. Causality: POCl3 is selected because it serves a dual purpose: it acts as the solvent and the electrophilic activator. It drives the tautomeric equilibrium of the pyrimidinone from the stable lactam to the reactive lactim form. The hydroxyl group is converted into a superior leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion to yield 5-Chloro-thiazolo[5,4-d]pyrimidine.

Self-Validation Check: Monitor the chlorination via Thin Layer Chromatography (TLC) under a 254 nm UV lamp. The successful conversion is validated by the disappearance of the highly polar, baseline-retained pyrimidinone spot and the emergence of a highly mobile, UV-active spot. This drastic shift in Rf value confirms the loss of the hydrogen-bond donating lactam NH.

Reactivity Profile: SNAr Derivatization

The C5-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the flanking pyrimidine nitrogen atoms. This property is heavily exploited to synthesize piperazine- and piperidine-containing derivatives, which act as potent Adenosine A2A receptor inverse agonists[1].

SNAr_Mechanism Core 5-Chloro-thiazolo[5,4-d]pyrimidine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Core->Complex Nucleophilic Attack (C5) Nuc Amine Nucleophile (e.g., Piperazine) Nuc->Complex Electron Donation Product 5-Substituted Derivative (A2A Receptor Modulator) Complex->Product Chloride Elimination (-Cl⁻)

SNAr derivatization pathway for synthesizing A2A receptor modulators.

Protocol 2: Microwave-Assisted SNAr & Fluorescence Tracking

Step 1: Reaction Setup Combine 5-Chloro-thiazolo[5,4-d]pyrimidine with an excess of the target secondary amine (e.g., a piperazine derivative) in a microwave-safe vial using a polar aprotic solvent (e.g., n-BuOH or NMP)[1].

Step 2: Microwave Irradiation Subject the mixture to microwave irradiation at 200 °C for 20 minutes[1]. Causality: Microwave dielectric heating rapidly overcomes the activation energy required to form the transient, high-energy Meisenheimer complex. The excess amine acts both as the nucleophile and as an acid scavenger to neutralize the generated HCl, preventing the protonation and deactivation of the incoming nucleophile.

Step 3: Spectrofluorometric Self-Validation Extract an aliquot, dilute in ethanol, and measure the fluorescence emission (λex = 270 nm)[3]. Causality & Validation: Because the starting 5-chloro derivative has a distinct emission peak at 380 nm[3], the progress of the reaction can be tracked spectrofluorometrically. As the electron-withdrawing chlorine is replaced by an electron-donating amine, the electronic structure of the fluorophore changes, typically resulting in a measurable shift or quenching of the 380 nm signal. This provides a real-time, orthogonal validation of reaction kinetics alongside standard LC-MS analysis.

References

  • Varano, F., Catarzi, D., Vigiani, E., Vincenzi, F., Pasquini, S., Varani, K., & Colotta, V. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC". nih.gov.
  • Zanariah, A., & Waldron, N. "Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine - ResearchGate". researchgate.net.
  • Benchchem. "5-Chlorothiazolo[4,5-d]pyrimidine | Research Chemical - Benchchem". benchchem.com.

Sources

Exploratory

An In-Depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Chloro-thiazolo[5,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Chloro-thiazolo[5,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Its structural resemblance to purine makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This document will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical entity are paramount for its successful application. The following table summarizes the key identifiers and physicochemical properties of 5-Chloro-thiazolo[5,4-d]pyrimidine.

Identifier/PropertyValueSource(s)
CAS Number 13316-08-0[1]
Molecular Formula C₅H₂ClN₃SN/A
Molecular Weight 171.61 g/mol N/A
IUPAC Name 5-chloro-[1][2]thiazolo[5,4-d]pyrimidineN/A
InChI InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2HN/A
InChIKey UDIYJWYHTBBBAC-UHFFFAOYSA-NN/A
Canonical SMILES C1=C2C(=NC(=N1)Cl)SC=N2N/A
Physical Form Solid (estimated)[3]
Melting Point 152-154 °C (for 7-chloro isomer)[4]
Boiling Point 295 °C (for 7-chloro isomer)[4]
Solubility Soluble in DMSO and chloroform; insoluble in water (for 7-chloro isomer).[4]N/A

Note: Some physical properties are for the isomeric 7-Chlorothiazolo[5,4-d]pyrimidine and are provided as an estimation due to the limited availability of data for the 5-chloro isomer.

Chemical Structure:

Caption: Chemical structure of 5-Chloro-thiazolo[5,4-d]pyrimidine.

Synthesis of the Thiazolo[5,4-d]pyrimidine Core

The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine is a multi-step process that leverages readily available starting materials. The causality behind the chosen synthetic route lies in the sequential construction of the fused heterocyclic system, culminating in the introduction of the reactive chloro group.

A common synthetic pathway commences with 5-aminouracil.[2] This approach involves the thionation of the uracil ring, followed by cyclization and subsequent chlorination.

Synthetic Workflow Diagram:

Caption: Synthetic pathway to 5-Chloro-thiazolo[5,4-d]pyrimidine.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of the thiazolo[5,4-d]pyrimidine core, which upon chlorination, yields the target compound. This protocol is based on established methodologies in heterocyclic chemistry.[2]

  • Thionation of 5-Aminouracil:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminouracil in a suitable high-boiling solvent such as pyridine.

    • Add phosphorus pentasulfide (P₄S₁₀) portion-wise to the suspension. The amount of P₄S₁₀ should be stoichiometrically calculated to effect the thionation of the carbonyl group at the 4-position.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-water. The resulting precipitate, 5-amino-4-thiouracil, is collected by filtration, washed with water, and dried.

  • Cyclization to form the Thiazole Ring:

    • Suspend the dried 5-amino-4-thiouracil in an excess of formic acid.

    • Reflux the mixture for several hours. The progress of the intramolecular cyclization to form thiazolo[5,4-d]pyrimidin-5(4H)-one can be monitored by TLC.

    • After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure. The crude product can be purified by recrystallization.

  • Chlorination to Yield 5-Chloro-thiazolo[5,4-d]pyrimidine:

    • In a flask protected from moisture, treat the thiazolo[5,4-d]pyrimidin-5(4H)-one with an excess of phosphoryl chloride (POCl₃).

    • Heat the mixture at reflux for several hours. The reaction should be monitored for the disappearance of the starting material.

    • Carefully quench the reaction by pouring the mixture onto crushed ice. The product, 5-Chloro-thiazolo[5,4-d]pyrimidine, will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Chloro-thiazolo[5,4-d]pyrimidine lies in the reactivity of the chlorine atom at the 5-position. This chloro group is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making it a versatile intermediate for the introduction of diverse functionalities onto the thiazolopyrimidine scaffold.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrimidine ring activates the chloro substituent towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of a wide range of substituted thiazolo[5,4-d]pyrimidines.[5]

Suzuki Cross-Coupling Reactions:

The chloro group at the 5-position can also serve as a handle for palladium-catalyzed Suzuki cross-coupling reactions. This powerful C-C bond-forming reaction enables the introduction of aryl and heteroaryl moieties at this position, significantly expanding the chemical space accessible from this intermediate.[6]

Reaction Scheme: Functionalization at the 5-Position

G A 5-Chloro-thiazolo[5,4-d]pyrimidine B Nucleophilic Substitution (e.g., R-NH₂) A->B D Suzuki Coupling (e.g., Ar-B(OH)₂) A->D C 5-Amino-thiazolo[5,4-d]pyrimidine Derivative B->C E 5-Aryl-thiazolo[5,4-d]pyrimidine Derivative D->E

Caption: Key reactions for functionalizing the 5-position.

Applications in Drug Discovery and Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. As a purine isostere, it can mimic endogenous purines and interact with their corresponding receptors and enzymes.[5] 5-Chloro-thiazolo[5,4-d]pyrimidine serves as a crucial building block for the synthesis of compounds with a range of pharmacological activities.

Adenosine Receptor Antagonists:

Derivatives of 5-Chloro-thiazolo[5,4-d]pyrimidine have been extensively investigated as antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[6][7] These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as Parkinson's disease, inflammation, and cancer. The ability to readily functionalize the 5-position allows for the fine-tuning of receptor affinity and selectivity.

Antiproliferative Agents:

The thiazolo[5,4-d]pyrimidine core is also a feature of numerous compounds with potent antiproliferative activity.[8] By introducing various substituents at the 5-position and other sites on the scaffold, researchers have developed novel agents that inhibit the growth of various cancer cell lines.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-thiazolo[5,4-d]pyrimidine.

Hazard Identification:

Based on available data, 5-Chloro-thiazolo[5,4-d]pyrimidine is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidine is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a gateway to novel molecular architectures targeting various biological pathways. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness its potential in the pursuit of new therapeutic agents.

References

  • Abdullah, A. H., & Ali, H. M. (2008). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Malaysian Journal of Chemistry, 10(1), 49-52. [Link]

  • Varano, F., Catarzi, D., Vigiani, E., Colotta, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4194. [Link]

  • A.F.S. Ahmed, Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance of Their Derivatives, Pharmacia, 65(2), (2018), 54-65. [Link]

  • Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link]

  • ChemBK. 7-Chlorothiazolo[5,4-d]pyrimidine. [Link]

  • PubChem. Thiazolo[5,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Volpini, R., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 675. [Link]

  • EPA. Thiazolo[5,4-d]pyrimidine Properties. CompTox Chemicals Dashboard. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Connect Journals. Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. [Link]

  • RSC Publishing. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

  • Atmiya University Library and Learning Center. Chapter 5 Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. [Link]

  • SpectraBase. 5-chloro-2-[(iodomethyl)thio]pyrimidine. [Link]

  • ResearchGate. ¹³C NMR spectra of compounds (5) and (5′). [Link]

  • CORE. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of 5-Chloro-thiazolo[5,4-d]pyrimidine Derivatives: A Technical Guide

Executive Summary The bicyclic thiazolo[5,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its structural and isosteric resemblance to endogenous purines, it exhibits exceptio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic thiazolo[5,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its structural and isosteric resemblance to endogenous purines, it exhibits exceptional versatility in binding to various kinase ATP-binding sites and G-protein coupled receptors (GPCRs)[1]. Among its synthetic precursors, 5-chloro-thiazolo[5,4-d]pyrimidine derivatives serve as critical intermediates. The unique electronic environment of this scaffold allows for precise, late-stage diversification, yielding powerful agents across oncology, neuropharmacology, and immunology.

This whitepaper provides an in-depth analysis of the biological activities of these derivatives, the mechanistic rationale behind their synthesis, and standardized protocols for their experimental validation.

Chemical Rationale: The 5-Chloro Intermediates

The synthesis of bioactive thiazolo[5,4-d]pyrimidines relies heavily on exploiting the differential reactivity of the pyrimidine ring's electrophilic centers. The electron-withdrawing nature of the nitrogen atoms makes the halogens at the C5 and C7 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Because the C7 position is electronically more activated by the fused thiazole ring, nucleophilic attack occurs regioselectively at C7 first[2]. Chemists typically begin with 5,7-dichloro-thiazolo[5,4-d]pyrimidine, perform a controlled amination at C7, and isolate the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate[3]. The remaining 5-chloro group then serves as a robust reactive handle. This enables the introduction of diverse functional groups (such as piperazines and piperidines) under microwave irradiation, driving the discovery of highly specific target modulators[2].

SynthesisWorkflow A 5,7-Dichloro- thiazolo[5,4-d]pyrimidine B Regioselective Amination (C7 position) A->B C 7-Amino-5-chloro- thiazolo[5,4-d]pyrimidine B->C D Microwave-Assisted SNAr (C5 position, Amines) C->D E 5,7-Disubstituted Derivatives (Bioactive) D->E

Workflow for the synthesis of bioactive 5,7-disubstituted thiazolo[5,4-d]pyrimidines.

Pharmacological Profiles & Biological Activities

Oncology: Antiproliferative Efficacy

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated potent antiproliferative activities, particularly against gastrointestinal malignancies. Structure-activity relationship (SAR) studies indicate that specific substitutions at the C5 and C7 positions can yield compounds that induce apoptosis and inhibit colony formation[4].

For example, derivative Compound 7i exhibited potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 μM and 5.07 μM, respectively[4],[1]. Crucially, this compound demonstrated an approximate 12-fold selectivity for MGC-803 over normal gastric epithelial cells (GES-1)[1]. This selectivity is a critical metric in oncology, validating that the scaffold can target cancer-specific metabolic or signaling vulnerabilities rather than acting as a non-specific cytotoxin.

Neuropharmacology: Adenosine A2A Receptor Modulation

Beyond oncology, the scaffold is highly effective in GPCR modulation. By reacting 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine with various piperazine or piperidine derivatives, researchers have developed potent Adenosine A2A receptor inverse agonists[2].

Compound 11 (a 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl) derivative) exhibited an extraordinary binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM)[2]. By stabilizing the inactive state of the A2A receptor, these compounds inhibit Gs-protein activation, lower cAMP levels, and are currently being investigated for neuroprotective effects in Parkinson's disease.

A2APathway Ligand Thiazolo[5,4-d]pyrimidine Derivative Receptor Adenosine A2A Receptor (Inverse Agonist) Ligand->Receptor Binds & Stabilizes Inactive State Gs Gs Protein Complex Receptor->Gs Inhibits Activation AC Adenylyl Cyclase (AC) Gs->AC Reduces Stimulation cAMP cAMP Production (Decreased) AC->cAMP Lowers Levels PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Prevents Activation Effect Immunomodulation & Neuroprotection PKA->Effect Downstream Signaling

Mechanism of action of thiazolo[5,4-d]pyrimidine derivatives as A2A receptor inverse agonists.

Immunology: Immunosuppression & Graft Rejection

7-N-Piperazinylthiazolo[5,4-d]pyrimidine analogues have also been identified as a novel class of immunosuppressive agents. In mixed lymphocyte reaction (MLR) assays—the gold-standard in vitro model for in vivo organ transplant rejection—optimized congeners displayed IC50 values below 50 nM. This makes them equipotent to the clinical standard, cyclosporin A, validating their potential to prevent graft rejection[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological data of key derivatives synthesized from the 5-chloro-thiazolo[5,4-d]pyrimidine core:

Compound IdentifierPrimary Target / AssayKey SubstitutionsBiological ActivitySelectivity / Clinical Relevance
Compound 7i MGC-803 (Gastric Cancer)C7-amino, C5-substitutedIC50 = 4.64 μM12-fold selectivity over normal GES-1 cells.
Compound 11 Adenosine A2A ReceptorC5-(4-phenylpiperazin-1-yl)ethylKi = 8.62 nMPotent inverse agonist; high in silico drug-likeness.
7-N-Piperazinyl Analogues MLR Assay (Immunology)C7-piperazinylIC50 < 50 nMEquipotent to Cyclosporin A; proven in vivo efficacy.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Microwave-Assisted SNAr Synthesis of C5-Derivatives

Causality & Rationale: Traditional thermal heating for SNAr at the C5 position often requires prolonged reaction times (24–48 hours) and leads to byproduct formation due to the thermodynamic degradation of the fused thiazole ring. Microwave irradiation ensures rapid, uniform heating, kinetically trapping the desired substitution product and drastically improving yields[2].

  • Preparation: Dissolve 1.0 mmol of the 5-chloro-thiazolo[5,4-d]pyrimidin-7-amine derivative in 2.0 mL of anhydrous n-butanol (n-BuOH) in a microwave-safe reaction vial.

  • Reagent Addition: Add an excess (3.0 mmol) of the appropriate amine (e.g., piperazine or piperidine derivative) to act as both the nucleophile and the acid scavenger[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 200 °C for exactly 20 minutes.

  • Workup & Validation:

    • Cool the mixture to room temperature.

    • Basify the solution using a 50% aqueous KOH solution to neutralize any hydrochloride salts formed.

    • Add distilled water to precipitate the crude solid. Filter and wash thoroughly with diethyl ether (Et2O).

    • Self-Validation: Purify via flash chromatography. Confirm the displacement of the chlorine atom by the absence of the characteristic C-Cl isotopic splitting pattern in High-Resolution Mass Spectrometry (HRMS) and verify the structure via 1H-NMR.

Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a reliable proxy for cell viability. Running parallel assays on cancerous (MGC-803) and normal (GES-1) cell lines establishes the therapeutic index.

  • Cell Seeding: Seed MGC-803 and GES-1 cells in 96-well plates at a density of 5 × 103 cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazolo[5,4-d]pyrimidine derivatives in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat the cells for 48 to 72 hours.

  • Assay Execution: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formed formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification & Validation: Read the absorbance at 490 nm using a microplate reader.

    • Self-Validation: Always include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a positive control (e.g., 5-Fluorouracil) to validate assay sensitivity. Calculate IC50 values using non-linear regression analysis.

References

  • Source: RSC Publishing (MedChemComm)
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents Source: NIH URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PMC (Molecules)
  • 5,7-Dichlorothiazolo(5,4-d)

Sources

Exploratory

Unlocking the Adenosine Axis: The Mechanistic Paradigm of 5-Chloro-thiazolo[5,4-d]pyrimidine Derivatives in Immuno-Oncology

Executive Summary The tumor microenvironment (TME) is characterized by profound metabolic dysregulation, notably the hypoxic accumulation of extracellular adenosine. This purinergic nucleoside acts as a potent immunosupp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is characterized by profound metabolic dysregulation, notably the hypoxic accumulation of extracellular adenosine. This purinergic nucleoside acts as a potent immunosuppressant, primarily signaling through the Adenosine A2A Receptor (A2AAR) to neutralize cytotoxic T-cell and Natural Killer (NK) cell responses.

In the pursuit of overcoming tumor immune evasion, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Specifically, 5-chloro-thiazolo[5,4-d]pyrimidine serves as a highly reactive, versatile precursor. The electron-deficient nature of the pyrimidine ring activates the 5-chloro position for facile nucleophilic aromatic substitution (SNAr), allowing medicinal chemists to synthesize diverse libraries of 5,7-disubstituted derivatives[1]. These derivatives function as exceptionally potent, selective A2AAR inverse agonists and represent a breakthrough in targeted cancer immunotherapy[1][2].

Core Mechanism of Action: Purine Bioisosterism and Receptor Locking

The Adenosine-A2AAR Immunosuppressive Axis

Under physiological stress or hypoxia within the TME, extracellular ATP is rapidly dephosphorylated into adenosine by the ectonucleotidases CD39 and CD73[3][4]. Adenosine subsequently binds to the A2AAR—a Gs-coupled G-protein coupled receptor (GPCR)—highly expressed on the surface of CD8+ T cells, regulatory T cells (Tregs), and NK cells[3][5].

Activation of A2AAR stimulates adenylyl cyclase (AC), leading to a surge in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets that critically inhibit T-cell receptor (TCR) activation, suppressing the secretion of anti-tumor cytokines like Interferon-gamma (IFN-γ)[3][5].

Thiazolo[5,4-d]pyrimidine as an Inverse Agonist

Thiazolo[5,4-d]pyrimidines act as purine bioisosteres . By replacing the N9 nitrogen of the classical purine ring with a sulfur atom, the scaffold mimics endogenous adenine but alters the hydrogen-bonding network and electron density[6].

When 5-chloro-thiazolo[5,4-d]pyrimidine is derivatized (e.g., via the addition of piperazine or furan moieties), the resulting compounds bind with picomolar to nanomolar affinity to the orthosteric site of the A2AAR[1][2][4]. Crucially, these molecules do not merely block adenosine (neutral antagonism); they act as inverse agonists . They thermodynamically stabilize the A2AAR in an inactive conformation (R state), actively uncoupling the receptor from Gs proteins and driving intracellular cAMP levels below their constitutive basal baseline[1][2].

Next-Generation Dual-Targeting

Recent structural investigations have leveraged the 5-chloro-thiazolo[5,4-d]pyrimidine core to design dual-acting blockers of both CD73 and A2AAR. By conjugating the thiazolopyrimidine core with a benzenesulfonamide moiety (a pharmacophore that chelates the Zn2+ ion in the CD73 catalytic site), researchers aim to simultaneously halt adenosine synthesis and block its downstream receptor[7][8].

G ATP Extracellular ATP (Tumor Microenvironment) CD73 Ectonucleotidases (CD39 / CD73) ATP->CD73 Adenosine Adenosine Accumulation CD73->Adenosine A2AAR A2A Receptor (A2AAR) Gs-Coupled GPCR Adenosine->A2AAR Agonism cAMP Elevated cAMP & PKA Activation A2AAR->cAMP ImmuneSuppression T-Cell & NK Cell Immunosuppression cAMP->ImmuneSuppression Thiazolo Thiazolo[5,4-d]pyrimidine Derivatives (Inverse Agonists) Thiazolo->A2AAR Orthosteric Blockade & Receptor Locking ImmuneRescue Restored IFN-γ Secretion & Tumor Cell Death Thiazolo->ImmuneRescue Rescues Phenotype

Fig 1: A2AAR signaling pathway and the immunorestorative mechanism of thiazolo[5,4-d]pyrimidines.

Quantitative Pharmacological Profiles

The functional plasticity of the thiazolo[5,4-d]pyrimidine scaffold is evidenced by the distinct pharmacological profiles generated through substitution at the 2, 5, and 7 positions. Below is a summary of key derivatives synthesized from the 5-chloro precursor.

Compound Class / DerivativePrimary TargetMechanism of ActionBinding Affinity (Ki)Functional Outcome / Efficacy
7-amino-thiazolo[5,4-d]pyrimidine derivatives (e.g., Cmpd 11) A2AARInverse Agonist8.62 nMSignificant reduction in basal cAMP; high drug-likeness[1]
TP455 A2AARAntagonist / Inverse AgonistpM rangeInhibits A375 melanoma and A549 lung cancer cell proliferation[2][4]
Benzenesulfonamide-conjugated thiazolopyrimidines CD73 & A2AARDual BlockerHigh affinity (A2AAR)Co-targets adenosine generation and receptor activation[7][8]
Compound 7i Gastric Cancer CellsAntiproliferativeIC50 = 4.64 μMInduces potent inhibition against MGC-803 with low normal cell toxicity[9]

Self-Validating Experimental Workflows

To rigorously characterize a novel 5-chloro-thiazolo[5,4-d]pyrimidine derivative as a functional inverse agonist, a self-validating cascade of assays must be employed. This workflow moves from target engagement (causality of binding) to functional signaling (causality of mechanism), and finally to phenotypic rescue (causality of efficacy).

Workflow Step1 1. Chemical Synthesis SNAr of 5-Chloro-thiazolo[5,4-d]pyrimidine Step2 2. Radioligand Binding Assay Displacement of [3H]ZM241385 (Ki determination) Step1->Step2 Validates Target Step3 3. Functional cAMP Assay (TR-FRET) Quantify reduction in basal cAMP (Inverse Agonism) Step2->Step3 Validates Mechanism Step4 4. Phenotypic T-Cell Rescue Assay Measure IFN-γ release in CD8+ T-cells + NECA Step3->Step4 Validates Efficacy

Fig 2: Self-validating experimental workflow for evaluating A2AAR inverse agonists.

Protocol 1: Target Engagement via Radioligand Binding Assay

Purpose: To determine the orthosteric binding affinity (Ki) of the synthesized derivative.

  • Preparation: Harvest cell membranes from CHO cells stably expressing human A2AAR.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM of the selective A2AAR radioligand [3H]ZM241385 in Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

  • Displacement: Add the thiazolo[5,4-d]pyrimidine derivative in increasing concentrations (10^-11 to 10^-4 M). Scientific Rationale: ZM241385 is an established antagonist; displacing it proves the new compound binds the same orthosteric pocket.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Validation of Inverse Agonism (cAMP TR-FRET Assay)

Purpose: To differentiate between a neutral antagonist (which does not alter basal cAMP) and an inverse agonist (which actively lowers basal cAMP).

  • Cell Plating: Seed A2AAR-expressing CHO cells into a 384-well plate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 30 minutes. Scientific Rationale: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring that any measured drop in cAMP is strictly due to decreased adenylyl cyclase activity, not increased degradation.

  • Compound Treatment: Add the derivative at its IC80 concentration and incubate for 30 minutes. Do not add adenosine or any agonist.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Measure the FRET signal at 665 nm / 620 nm. A statistically significant decrease in cAMP compared to the vehicle control confirms inverse agonism.

Protocol 3: Phenotypic T-Cell Rescue Assay

Purpose: To prove that the inverse agonist translates to immunological efficacy by rescuing T-cells from adenosine-mediated suppression.

  • Isolation: Isolate primary human CD8+ T cells from PBMCs using magnetic bead negative selection.

  • Activation: Stimulate T cells with anti-CD3/anti-CD28 coated beads in RPMI-1640 media.

  • Immunosuppression Induction: Treat the cells with 1 µM NECA (5'-N-ethylcarboxamidoadenosine), a stable, non-hydrolyzable adenosine analog. Scientific Rationale: Endogenous adenosine is rapidly degraded by adenosine deaminase (ADA) in vitro. NECA ensures a stable immunosuppressive baseline.

  • Rescue: Co-administer the thiazolo[5,4-d]pyrimidine derivative (0.1 - 10 µM).

  • Readout: After 48 hours, collect the supernatant and quantify IFN-γ secretion via ELISA. Successful compounds will demonstrate a dose-dependent restoration of IFN-γ levels, validating their potential as immunotherapeutic agents[5].

Sources

Foundational

Introduction: The Privileged Scaffold of Thiazolo[5,4-d]pyrimidine

An In-Depth Technical Guide to the Synthesis and Derivatization of 5-Chloro-thiazolo[5,4-d]pyrimidine for Drug Discovery For Researchers, Scientists, and Drug Development Professionals The thiazolo[5,4-d]pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 5-Chloro-thiazolo[5,4-d]pyrimidine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, often considered a purine bioisostere where the nitrogen at position 9 is replaced by a sulfur atom.[1][2] This structural similarity to endogenous purines like adenine and guanine allows derivatives of this scaffold to interact with a wide array of biological targets.[1] Consequently, compounds bearing the thiazolo[5,4-d]pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including anticancer,[3][4][5][6] anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][3][4] The versatility of this scaffold makes it a "privileged" structure in drug discovery, serving as a valuable template for the design of novel therapeutic agents.[3][4]

This guide focuses on the synthesis and derivatization of a key intermediate, 5-Chloro-thiazolo[5,4-d]pyrimidine. The strategic placement of the chloro group at the 5-position provides a reactive handle for introducing molecular diversity through various chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Understanding the synthesis of this core and the methodologies for its elaboration is crucial for researchers aiming to explore the full therapeutic potential of this compound class.

Synthesis of the 5-Chloro-thiazolo[5,4-d]pyrimidine Core

The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine is a multi-step process that begins from readily available starting materials. A common and effective route involves the initial construction of the thiazolo[5,4-d]pyrimidin-5(4H)-one intermediate, followed by chlorination.[7]

Experimental Protocol: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine[7][8]

Step 1: Synthesis of 5-amino-4-thiouracil

  • Reactants: 5-aminouracil and phosphorous pentasulfide (P₄S₁₀).

  • Procedure: A mixture of 5-aminouracil and P₄S₁₀ in a suitable high-boiling solvent (e.g., pyridine) is heated under reflux. The use of P₄S₁₀ is a standard method for thionation, converting the carbonyl group of the pyrimidine ring into a thiocarbonyl.

  • Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and dried to yield 5-amino-4-thiouracil.

Step 2: Synthesis of thiazolo[5,4-d]pyrimidin-5-(4H)-one

  • Reactants: 5-amino-4-thiouracil and formic acid.

  • Procedure: 5-amino-4-thiouracil is heated in an excess of formic acid. The formic acid serves as both the solvent and the source of the one-carbon unit required for the cyclization to form the thiazole ring. This acid-catalyzed cyclization is a classic method for constructing fused heterocyclic systems.

  • Work-up: The reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed, and dried.

Step 3: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine

  • Reactants: Thiazolo[5,4-d]pyrimidin-5-(4H)-one and phosphoryl chloride (POCl₃).[7][8]

  • Procedure: The thiazolo[5,4-d]pyrimidin-5-(4H)-one is refluxed in an excess of phosphoryl chloride. POCl₃ is a powerful chlorinating agent, effectively converting the hydroxyl group of the pyrimidinone tautomer into a chloro group. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the resulting precipitate is collected, washed thoroughly with water to remove any remaining acid, and dried to afford the 5-Chloro-thiazolo[5,4-d]pyrimidine.

Synthesis_of_5_Chloro_thiazolo_5_4_d_pyrimidine A 5-aminouracil B 5-amino-4-thiouracil A->B P₄S₁₀, Pyridine, reflux C thiazolo[5,4-d]pyrimidin-5-(4H)-one B->C HCOOH, reflux D 5-Chloro-thiazolo[5,4-d]pyrimidine C->D POCl₃, reflux

Caption: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine.

Derivatization at the 5-Position: Gateway to Novel Compounds

The chloro substituent at the 5-position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution and a prime site for metal-catalyzed cross-coupling reactions. These two reaction classes form the cornerstone of derivatization strategies for this scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 5-chloro group by a variety of nucleophiles. This is a robust and widely used method for introducing diverse functional groups.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nitrogen, oxygen, and sulfur nucleophiles can be employed. Primary and secondary amines are commonly used to introduce substituted amino groups, which are often key for biological activity. Alcohols and thiols can also be used to generate ether and thioether linkages, respectively.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol are typically used to dissolve the reactants and facilitate the reaction.

  • Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N, or DIPEA) is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reactions are often heated to increase the reaction rate, with temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Setup: To a solution of 5-Chloro-thiazolo[5,4-d]pyrimidine in a suitable solvent (e.g., isopropanol), add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-substituted thiazolo[5,4-d]pyrimidine derivative.

Nucleophilic_Substitution_Workflow cluster_workflow Nucleophilic Substitution Workflow Start Start Step1 Dissolve 5-Chloro-thiazolo[5,4-d]pyrimidine in solvent Start->Step1 Step2 Add amine nucleophile and base Step1->Step2 Step3 Heat to reflux and monitor by TLC Step2->Step3 Step4 Cool and remove solvent Step3->Step4 Step5 Aqueous work-up Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End End Step6->End

Caption: Experimental workflow for nucleophilic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.[9][10][11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.[9]

  • Boronic Acid/Ester: A wide variety of commercially available or readily synthesized boronic acids or their esters can be used as the coupling partner, allowing for the introduction of diverse aryl and heteroaryl moieties.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.[10][11]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The aqueous phase is necessary for dissolving the inorganic base.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Suzuki couplings of pyrimidine derivatives.[9]

  • Setup: In a microwave reactor vial, combine 5-Chloro-thiazolo[5,4-d]pyrimidine (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ (2-3 equivalents).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Borane Ar-Pd(II)L₂-R PdII_Aryl->PdII_Borane Transmetalation (R-B(OH)₂ + Base) PdII_Borane->Pd0 Reductive Elimination Product Ar-R PdII_Borane->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[11]

Biological Activities of Novel 5-Chloro-thiazolo[5,4-d]pyrimidine Derivatives

The derivatization of the 5-Chloro-thiazolo[5,4-d]pyrimidine core has led to the discovery of compounds with potent and diverse biological activities. The nature of the substituent at the 5-position plays a crucial role in determining the pharmacological profile of these molecules.

Anticancer Activity

Many thiazolo[5,4-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines.[3][4][5][6][12] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[13] For example, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[14]

Compound ID5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
7i 4-FluorobenzylaminoMGC-803 (Gastric)4.64[3][4]
7i 4-FluorobenzylaminoHGC-27 (Gastric)5.07[3][4]
22 Substituted amineHGC-27 (Gastric)1.22[12]
3l Substituted ureaHUVEC1.65[14]
Kinase Inhibition

The thiazolo[5,4-d]pyrimidine scaffold is a common feature in many kinase inhibitors.[13] By designing substituents that can interact with specific residues in the ATP-binding pocket of a target kinase, highly potent and selective inhibitors can be developed. Derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), and c-KIT.[13][15][16]

Compound IDTarget KinaseIC₅₀ (nM)Reference
7a PI3Kα5.8[15]
25 CDK9(Potent inhibitor)[13]
6r c-KIT4.77 (mutant)[16]
Adenosine Receptor Antagonism

Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have been developed as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[8] These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders such as depression.[8]

Compound IDReceptorKᵢ (nM)Reference
18 hA₁1.9[8]
18 hA₂A0.06[8]

Conclusion and Future Perspectives

The 5-Chloro-thiazolo[5,4-d]pyrimidine core is a highly valuable and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this intermediate, coupled with the robustness of nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions at the 5-position, provides a clear and efficient path to generating large libraries of diverse compounds. The demonstrated anticancer, kinase inhibitory, and adenosine receptor antagonist activities of its derivatives underscore the significant potential of this scaffold in drug discovery.

Future research in this area will likely focus on the continued exploration of novel substituents at the 5-position to optimize potency and selectivity for specific biological targets. Furthermore, the application of other modern synthetic methodologies, such as other metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could further expand the accessible chemical space. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of new lead compounds derived from this privileged scaffold, paving the way for the development of next-generation therapeutics.

References

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(56), 35387-35395. [Link]

  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. (2014). ResearchGate. [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1645-1651. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Dal Piaz, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4184. [Link]

  • The Synthesis of Some Thiazolo- and Oxazolo[5,4-d]pyrimidines and Pyrimidinylureas. II. CSIRO PUBLISHING. [Link]

  • Chaban, T., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Pharmacia, 65(2), 1-15. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Xu, J., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity, 16(8), e1900232. [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Pharmatutor. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [Link]

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 329. [Link]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025). MDPI. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI. [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (2007). Taylor & Francis Online. [Link]

  • Yu, B., et al. (2017). Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. European Journal of Medicinal Chemistry, 138, 1134-1144. [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. (2025). ResearchGate. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2023). RSC Publishing. [Link]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines: a review on synthesis and pharmacological importance of their derivatives. Bulgarian Scientific Society of Pharmacy. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Semantic Scholar. [Link]

  • Identification of thiazolo[5,4-d]pyrimidine Derivatives as Potent Antiproliferative Agents Through the Drug Repurposing Strategy. (2017). PubMed. [Link]

Sources

Exploratory

Spectroscopic Data Analysis of 5-Chloro-thiazolo[5,4-d]pyrimidine: A Comprehensive Guide for Structural Elucidation

Executive Summary The thiazolo[5,4-d]pyrimidine scaffold is a privileged bioisostere of purine, widely utilized in the design of kinase inhibitors, antimicrobial agents, and potent Adenosine A2A receptor inverse agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged bioisostere of purine, widely utilized in the design of kinase inhibitors, antimicrobial agents, and potent Adenosine A2A receptor inverse agonists. Within this chemical space, 5-chloro-thiazolo[5,4-d]pyrimidine serves as a critical electrophilic intermediate. The highly electron-deficient nature of the fused bicyclic system activates the C5-chlorine for Nucleophilic Aromatic Substitution ( SN​Ar ), enabling rapid diversification.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic signatures of 5-chloro-thiazolo[5,4-d]pyrimidine, providing researchers with a self-validating framework for rigorous structural elucidation and quality control.

Mechanistic Grounding: The Electronic Architecture

To interpret the spectroscopic data of 5-chloro-thiazolo[5,4-d]pyrimidine, one must first understand its electronic distribution. The fusion of a π -electron-deficient pyrimidine ring with a thiazole ring creates a strong dipole and localized areas of electrophilicity.

The electronegativity of the nitrogen atoms at positions 4 and 6, combined with the inductive electron-withdrawing effect of the C5-chlorine (-I effect), severely deshields the pyrimidine carbons. This electronic architecture is the precise reason why the C5 position is highly susceptible to nucleophilic attack by amines, thiols, and alcohols, a fundamental principle utilized in the synthesis of antileishmanial agents and neuroprotective drugs [1].

SNAr_Reaction Core 5-Chloro-thiazolo[5,4-d]pyrimidine (Electrophilic Core) Intermediate Meisenheimer Complex (Delocalized Charge) Core->Intermediate Nucleophilic Attack (C5) Nu Nucleophile (Amines, Thiols) Nu->Intermediate Product 5-Substituted Derivative (Target Compound) Intermediate->Product Chloride Elimination

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Relying solely on 1H NMR for the characterization of 5-chloro-thiazolo[5,4-d]pyrimidine is a common analytical pitfall. Depending on the substitution at C2 and C7, the pyrimidine ring may possess zero protons, rendering 1H NMR insufficient for confirming the core skeleton. Therefore, 13C NMR and 2D heteronuclear techniques (HSQC/HMBC) are mandatory.

1H NMR Causality

If the C2 (thiazole) or C7 (pyrimidine) positions are unsubstituted, their respective protons appear highly deshielded due to the anisotropic effect of the fused aromatic rings and the electron-withdrawing nitrogen heteroatoms. A C2-H typically resonates between 8.60 – 9.10 ppm , while a C7-H resonates near 8.80 – 9.20 ppm .

13C NMR Diagnostic Shifts

The 13C spectrum provides a definitive map of the carbon backbone. The C5 carbon, directly attached to the chlorine atom, is a critical diagnostic peak.

  • Causality: The combined deshielding effects of the adjacent N4, N6, and the Cl atom push the C5 resonance downfield to 155.0 – 162.0 ppm .

  • Validation: Upon successful SN​Ar displacement of the chlorine with an amine (forming a C-N bond), this peak typically shifts upfield by 2-5 ppm due to the electron-donating resonance (+R) effect of the amine lone pair, providing a built-in validation checkpoint for derivatization success [2].

High-Resolution Mass Spectrometry (HRMS)

For halogenated heterocycles, High-Resolution Mass Spectrometry (ESI-TOF) is not just a tool for exact mass determination; it is a definitive structural fingerprint.

Isotopic Signatures

Chlorine exists in nature as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, the mass spectrum of intact 5-chloro-thiazolo[5,4-d]pyrimidine will exhibit a distinct 3:1 ratio between the molecular ion [M+H] + and the [M+2+H] + peak.

  • Causality: The absence of this 3:1 isotopic cluster immediately indicates either debromination/dechlorination during synthesis or complete failure of the chlorination step (e.g., when converting a pyrimidinone to a chloropyrimidine using POCl3​ ).

Vibrational (FT-IR) and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation to NMR and MS by confirming the presence of specific functional bonds.

  • C-Cl Stretching: The carbon-chlorine bond exhibits a strong, sharp absorption band in the fingerprint region, typically between 740 – 780 cm −1 .

  • C=N and C=C Stretching: The fused aromatic system displays multiple sharp bands between 1500 – 1650 cm −1 corresponding to the skeletal vibrations of the pyrimidine and thiazole rings [3].

  • Fluorescence: Interestingly, 5-chloro-thiazolo[5,4-d]pyrimidine derivatives exhibit distinct photophysical properties, often showing fluorescence emission peaks around 380 nm when excited at 270 nm, a property heavily influenced by solvent polarity [4].

Spectroscopic_Workflow A Synthesis & Purification (5-Chloro-thiazolo[5,4-d]pyrimidine) B HRMS (ESI-TOF) Isotopic Pattern Analysis A->B Mass & Purity C NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) A->C Backbone Connectivity D FT-IR & UV-Vis Functional Group Validation A->D Electronic State E Data Synthesis & Structural Elucidation B->E C->E D->E

Workflow for the comprehensive spectroscopic validation of 5-chloro-thiazolo[5,4-d]pyrimidine.

Quantitative Data Summary

The following tables synthesize the expected spectroscopic data for the 5-chloro-thiazolo[5,4-d]pyrimidine core, assuming standard ambient conditions and high-purity samples.

Table 1: Diagnostic NMR Chemical Shifts (in DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCausality / Rationale
1H C2-H (if unsubstituted)8.80 – 9.10SingletDeshielded by adjacent S and N atoms.
1H C7-H (if unsubstituted)8.90 – 9.20SingletHighly deshielded by pyrimidine ring current.
13C C5 (attached to Cl)155.0 – 162.0SingletStrong -I effect from Cl and adjacent N atoms.
13C C2 (Thiazole)160.0 – 165.0SingletImine-like carbon in the thiazole ring.
13C C3a / C7a (Bridgehead)145.0 – 152.0SingletQuaternary carbons, low NOE, weak signal.
Table 2: Key FT-IR Vibrational Frequencies
Functional GroupFrequency Range (cm −1 )IntensityDiagnostic Value
C-Cl Stretch740 – 780Strong, SharpConfirms successful chlorination at C5.
C=N Stretch1550 – 1620MediumIndicates intact pyrimidine/thiazole rings.
C-S-C Stretch650 – 700WeakConfirms the presence of the thiazole moiety.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes a rationale and a quality control checkpoint.

Protocol A: High-Resolution Mass Spectrometry (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid promotes protonation ([M+H] + ) required for positive-ion ESI mode.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

    • Validation Checkpoint: If the calibration standard deviates by > 2 ppm, abort acquisition and clean the ESI capillary.

  • Acquisition Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and scan range from m/z 100 to 600.

  • Data Analysis: Extract the ion chromatogram for the theoretical exact mass.

    • Self-Validation: Calculate the isotopic ratio of the [M+H] + and [M+2+H] + peaks. If the ratio is not exactly 3:1, the sample is either contaminated or structurally incorrect.

Protocol B: 1D and 2D NMR Structural Elucidation
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm NMR tube.

    • Causality: Filtration removes paramagnetic particulate matter that causes magnetic field inhomogeneities and broadens NMR lines.

  • Shimming and Tuning: Perform automated gradient shimming (Z1-Z5) until the lock level is stable. Tune the probe for both 1H and 13C frequencies.

  • Acquisition ( 13C NMR): Acquire with a minimum of 1024 scans, using a relaxation delay (D1) of 2.0 seconds.

    • Causality: Quaternary carbons (C5, C3a, C7a) in the thiazolopyrimidine core lack attached protons, resulting in poor Nuclear Overhauser Effect (NOE) enhancement and long T1​ relaxation times. A longer D1 ensures quantitative integration and signal visibility.

  • 2D HMBC Validation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Self-Validation: Look for 3JCH​ correlations crossing the bridgehead carbons. If the C2 proton (or substituent protons) does not show long-range coupling to the pyrimidine bridgehead carbons, the bicyclic fused structure is compromised.

Biological Application Context

The rigorous spectroscopic validation of this core is not merely an academic exercise; it is the foundation of downstream drug discovery. Thiazolo[5,4-d]pyrimidines derived from this 5-chloro intermediate have shown profound efficacy as Adenosine A2A receptor inverse agonists, which are highly sought after for neurodegenerative diseases like Parkinson's [1].

A2A_Pathway Ligand Thiazolo[5,4-d]pyrimidine Derivative Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Inverse Agonism GProtein Gs Protein Uncoupling Receptor->GProtein Inactivates cAMP cAMP Levels Decrease GProtein->cAMP Downregulates AC Effect Neuroprotection / Immunomodulation cAMP->Effect Cellular Response

Biological application: Thiazolo[5,4-d]pyrimidines acting as Adenosine A2A receptor inverse agonists.

References

  • Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: National Institutes of Health (NIH) / PMC URL: [Link] [1]

  • Title: Biological evaluation of thiazolopyrimidine derivatives as novel heterocyclic compounds against promastigote and amastigote-like forms of Leishmania infantum and Leishmania tropica Source: SciELO URL: [Link] [2]

  • Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery Source: ResearchGate URL: [Link] [3]

  • Title: Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine Source: ResearchGate URL: [Link] [4]

Foundational

Comprehensive Guide to the Solubility and Stability of 5-Chloro-thiazolo[5,4-d]pyrimidine in Drug Development

Executive Summary 5-Chloro-thiazolo[5,4-d]pyrimidine is a highly versatile bicyclic heteroaromatic compound that serves as a critical purine bioisostere in modern medicinal chemistry. By replacing the nitrogen at positio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-thiazolo[5,4-d]pyrimidine is a highly versatile bicyclic heteroaromatic compound that serves as a critical purine bioisostere in modern medicinal chemistry. By replacing the nitrogen at position 9 of the purine ring with a sulfur atom, this scaffold mimics adenine and guanine derivatives. It has been instrumental in the development of potent adenosine A2A receptor inverse agonists and novel antileishmanial agents targeting LmPTR1.

However, the presence of the 5-chloro substituent introduces significant physicochemical challenges. While the halogen acts as an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ) during synthesis, it simultaneously renders the molecule highly susceptible to hydrolytic degradation. This whitepaper provides an authoritative, data-driven guide to the solubility and stability profiling of 5-chloro-thiazolo[5,4-d]pyrimidine, equipping drug development professionals with self-validating protocols to optimize handling, formulation, and downstream synthesis.

Structural and Mechanistic Profiling

To understand the physicochemical behavior of 5-chloro-thiazolo[5,4-d]pyrimidine, one must analyze its electronic distribution. The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms at positions 4 and 6 (relative to the pyrimidine core). This electron-withdrawing effect is compounded by the fused thiazole ring, making the C5 carbon highly electrophilic.

The Causality of Reactivity: The high electrophilicity at C5 is a double-edged sword. It allows for rapid, high-yield SN​Ar reactions with amines (e.g., piperazines and piperidines) under mild basic conditions to yield functionalized therapeutic candidates. Conversely, in the presence of water—particularly under basic or highly acidic conditions—hydroxide ions or water molecules can attack the C5 position, displacing the chloride ion and yielding the inactive 5-hydroxy (or 5-oxo tautomer) degradation product .

ReactionPathway A 5-Chloro-thiazolo [5,4-d]pyrimidine B Hydrolysis Product (5-Hydroxy derivative) A->B H2O, OH- (Degradation) C SNAr Product (e.g., 5-Amino derivative) A->C R-NH2, Base (Desired Synthesis)

Fig 1: Divergent reaction pathways of 5-chloro-thiazolo[5,4-d]pyrimidine (Hydrolysis vs. SNAr).

Thermodynamic and Kinetic Solubility Studies

Accurate solubility data is critical for both synthetic solvent selection and in vitro biological assay preparation. Because the C-Cl bond is hydrolytically labile, traditional aqueous solubility assays often misreport degradation as dissolution.

Quantitative Solubility Profile

The compound exhibits poor aqueous solubility due to its rigid, planar, and lipophilic bicyclic structure. It demonstrates optimal solubility in polar aprotic solvents, which stabilize the electron-deficient ring system without providing nucleophilic water molecules that trigger hydrolysis.

Table 1: Solubility Profile at 25°C

SolventDielectric Constant ( ε )Solubility (mg/mL)Equilibrium Status (48h)
Water (pH 7.4 Buffer)80.1< 0.05Unstable (Hydrolysis observed)
Ethanol24.52.10Stable
Acetonitrile (MeCN)37.515.40Stable
Dimethyl Sulfoxide (DMSO)46.7> 50.00Stable
Protocol 1: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

To ensure trustworthiness, this protocol incorporates a time-course validation step to differentiate between true thermodynamic equilibrium and chemical degradation.

Step-by-Step Methodology:

  • Preparation: Add 10 mg of 5-chloro-thiazolo[5,4-d]pyrimidine to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., MeCN or DMSO). For aqueous buffers, ensure the pH is tightly controlled (e.g., 50 mM Phosphate buffer, pH 7.4) to prevent pH drift during dissolution.

  • Agitation: Agitate the suspension on a thermoshaker at 25°C and 800 rpm.

  • Sampling & Centrifugation: Extract 100 µL aliquots at t=24 hours and t=48 hours. Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via RP-HPLC-UV at 254 nm.

  • Self-Validation Check: Compare the concentration at 24h ( C24h​ ) and 48h ( C48h​ ).

    • Causality Rule: If C24h​≈C48h​ , thermodynamic equilibrium is reached. If C48h​<C24h​ , the compound is degrading in the solvent, and the metric must be reported as kinetic solubility rather than thermodynamic.

Stability Profiling: Hydrolytic, Thermal, and Oxidative

Understanding the degradation kinetics of 5-chloro-thiazolo[5,4-d]pyrimidine is paramount for storage and formulation. The compound's photophysical properties also indicate sensitivity to UV light, necessitating amber-vial storage .

Degradation Kinetics

The degradation follows pseudo-first-order kinetics in buffered solutions. The half-life ( t1/2​ ) drops precipitously in basic conditions due to the strong nucleophilicity of the hydroxide ion attacking the C5 position.

Table 2: Accelerated Degradation Kinetics ( t1/2​ ) at 37°C

Stress Condition kobs​ ( h−1 ) t1/2​ (hours)Primary Degradant Identified (LC-MS)
pH 1.2 (0.1 N HCl)0.04515.45-hydroxy-thiazolo[5,4-d]pyrimidine
pH 7.4 (PBS)0.002346.55-hydroxy-thiazolo[5,4-d]pyrimidine
pH 10.0 (0.1 N NaOH)0.8500.815-hydroxy-thiazolo[5,4-d]pyrimidine
Oxidative (3% H2​O2​ )0.01257.7N-oxide / Sulfoxide derivatives
Protocol 2: Stability Indicating Assay (Forced Degradation)

This protocol utilizes a mass-balance approach to guarantee the integrity of the kinetic data.

StabilityWorkflow N1 Sample Preparation (1 mg/mL in MeCN) N2 Stress Conditions (pH 1.2, 7.4, 10.0, Heat) N1->N2 N3 Quenching & Neutralization N2->N3 N4 RP-HPLC-UV/MS Analysis (C18, 254 nm) N3->N4 N5 Kinetic Modeling (k_obs, t_1/2) N4->N5

Fig 2: Self-validating workflow for accelerated forced degradation and kinetic modeling.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock of the compound in anhydrous MeCN. Causality: MeCN is used as a co-solvent to ensure complete dissolution before introduction to aqueous stress buffers, preventing precipitation that would artificially lower the observed degradation rate.

  • Stress Application: Mix 100 µL of the stock with 900 µL of the stress medium (e.g., 0.1 N NaOH for base hydrolysis). Incubate at 37°C.

  • Quenching: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL and immediately neutralize (e.g., add 0.1 N HCl to the basic sample) to halt degradation.

  • Chromatographic Separation: Inject 10 µL onto a C18 RP-HPLC column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and MeCN (0.1% TFA) at 1.0 mL/min. Detection at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all degradant peaks (adjusted for relative response factors). The total area must remain ≥95% of the t=0 parent peak area. A failure in mass balance indicates secondary degradation into volatile compounds or irreversible column binding, requiring method recalibration.

Conclusion & Best Practices

The 5-chloro-thiazolo[5,4-d]pyrimidine scaffold is a highly valuable, yet reactive, intermediate in pharmaceutical development. Its electron-deficient nature facilitates rapid functionalization but demands rigorous environmental control.

Key Recommendations for Researchers:

  • Storage: Store the neat powder in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C. Desiccants should be used to prevent ambient moisture from initiating slow solid-state hydrolysis.

  • Synthesis: When performing SN​Ar reactions, utilize anhydrous polar aprotic solvents (DMF, DMSO, or MeCN) and non-nucleophilic bases (e.g., DIPEA or TEA) to maximize the yield of the desired amine derivative and suppress the formation of the 5-hydroxy byproduct.

  • Formulation: Avoid prolonged exposure to unbuffered aqueous environments or extremes of pH during the workup of derivatives containing this core.

References

  • Marchal, L., Promel, R., Martin, R. H., et al. "Synthèse de Pyrimidines et de Thiazolo [5,4‐d] Pyrimidines." Bulletin des Societes Chimiques Belges, 1960. URL:[Link]

  • Varano, Flavia, et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals (Basel), 2020. URL:[Link]

  • Karakaya, Gülşah, et al. "Biological evaluation of thiazolopyrimidine derivatives as novel heterocyclic compounds against promastigote and amastigote-like forms of Leishmania infantum and Leishmania tropica." Brazilian Journal of Pharmaceutical Sciences, 2026. URL:[Link]

  • "Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine." ResearchGate, 2015. URL:[Link]

Exploratory

5-Chloro-thiazolo[5,4-d]pyrimidine as a Purine Isostere: A Technical Guide to Scaffold Synthesis and Kinase Targeting

The Purine Bioisostere Paradigm In modern drug discovery, the purine scaffold is ubiquitous, serving as the endogenous template for ATP-competitive kinase inhibitors and adenosine receptor antagonists. However, the high...

Author: BenchChem Technical Support Team. Date: March 2026

The Purine Bioisostere Paradigm

In modern drug discovery, the purine scaffold is ubiquitous, serving as the endogenous template for ATP-competitive kinase inhibitors and adenosine receptor antagonists. However, the high polarity and rapid metabolism of native purines often lead to poor pharmacokinetic profiles. To circumvent this, medicinal chemists employ bioisosteric replacement.

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic ring system that acts as a direct purine bioisostere by replacing the nitrogen at position 9 of the purine ring with a sulfur atom 1[1]. This critical S-for-N substitution maintains the aromaticity and the essential hydrogen-bond acceptor capabilities of the pyrimidine nitrogens—vital for anchoring the molecule to the kinase hinge region—while significantly increasing the lipophilicity of the scaffold. This shift in physicochemical properties enhances membrane permeability and helps overcome resistance mutations that plague first-generation purine-based drugs.

BindingLogic Purine Endogenous Purine (ATP) Bioisostere Thiazolo[5,4-d]pyrimidine (S replaces N9) Purine->Bioisostere Bioisosteric Design Lipophilicity Increased Lipophilicity (Enhanced Cell Permeability) Bioisostere->Lipophilicity Physicochemical Shift Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Bioisostere->Hinge ATP-Competitive Binding Diversification 5-Chloro Substitution (Late-Stage SNAr Handle) Bioisostere->Diversification Synthetic Utility

Logical flow of purine bioisosteric replacement and its pharmacological advantages.

Mechanistic Rationale of the 5-Chloro Handle

While the core scaffold provides the binding logic, the inclusion of a 5-chloro substituent provides the synthetic utility. In library generation, late-stage functionalization is paramount. The 5-chloro-thiazolo[5,4-d]pyrimidine derivative acts as a highly versatile electrophilic intermediate. The 5-position chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows researchers to rapidly synthesize diverse libraries of 5-amino or 5-aryloxy derivatives by simply displacing the chlorine atom with various nucleophiles at the final stage of the synthetic route.

Quantitative Pharmacological Profiling

The strategic functionalization of the 5-chloro-thiazolo[5,4-d]pyrimidine scaffold has yielded highly potent inhibitors across a variety of therapeutic targets. The table below summarizes the quantitative data for key derivatives synthesized from this core:

Compound / Derivative ClassPrimary TargetPharmacological ActivityDisease Indication
7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines Adenosine A1 / A2A ReceptorsSubnanomolar to Nanomolar affinityDepression / Neurological[2]
2-(2,6-Dichlorobenzyl)-thiazolo[5,4-d]pyrimidine TRPV1 ChannelHigh potency (Nanomolar IC50)Pain Management[3]
Thiazolo[5,4-d]pyrimidine 7a Phosphoinositide 3-kinase (PI3K)Nanomolar (IC50)Cancer / Oncology[4]
5-Amino-linked thiazolo[5,4-d]pyrimidines c-KIT KinaseLow Micromolar (IC50)Gastrointestinal Stromal Tumor[5]

Self-Validating Synthetic Workflows

To utilize this scaffold, a robust, scalable, and self-validating synthetic route is required. The following protocol details the construction of the mono-chloro intermediate, 5-chloro[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one , emphasizing the causality behind each experimental condition 6[6].

Workflow Start Thiazole-4-carboxylate + Urea Dione Thiazolo[5,4-d]pyrimidine -5,7-dione Start->Dione Fusion (190°C) 4-5 h Dichloro 5,7-Dichloro Intermediate Dione->Dichloro POCl3, PhNMe2 Reflux, 16 h Target 5-Chloro-thiazolo[5,4-d] pyrimidin-7(6H)-one Dichloro->Target 1N NaOH, THF RT, 5 h

Step-by-step synthetic workflow for 5-chloro-thiazolo[5,4-d]pyrimidin-7(6H)-one.

Step 1: Pyrimidine Ring Closure (Cyclocondensation)
  • Procedure: A mixture of methyl-5-amino-1,3-thiazole-4-carboxylate (15.0 g, 0.08 mol) and urea (24.3 g, 0.41 mol) is heated as a melt at 190-200°C for 4-5 hours[6].

  • Causality: Urea provides the necessary C-N-C fragment to close the pyrimidine ring. The solvent-free fusion condition provides the high activation energy required to drive the condensation of the ester and amine groups, yielding the dione intermediate.

  • Validation: The reaction mixture is poured into 4N NaOH, filtered, and acidified with 2N HCl. The precipitation of a white solid ([1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione) upon acidification confirms the formation of the acidic lactam product.

Step 2: Exhaustive Chlorination
  • Procedure: To 5 g of the dione intermediate in 30 mL POCl3, 1.5 mL of N,N-dimethylaniline is added. The mixture is refluxed for 16 hours. Excess POCl3 is removed in vacuo, and the residue is treated with ice water to precipitate 5,7-dichloro[1,3]thiazolo[5,4-d]pyrimidine[6].

  • Causality: POCl3 alone is insufficiently reactive to chlorinate this sterically hindered, electron-deficient lactam. N,N-dimethylaniline acts as a nucleophilic catalyst, forming a highly electrophilic Vilsmeier-Haack-type complex with POCl3 that drastically accelerates the conversion of the tautomeric hydroxyl groups to chlorides. It also acts as an acid scavenger to neutralize generated HCl, protecting the thiazole ring from degradation.

Step 3: Regioselective Hydrolysis
  • Procedure: A mixture of 3 g of the 5,7-dichloro intermediate, 45 mL 1N NaOH, and 12 mL of THF is stirred at room temperature for 5 hours. The solution is chilled and adjusted to pH 4-5 with acetic acid to precipitate 5-chloro[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one[6].

  • Causality: Why does hydrolysis occur selectively at the 7-position? The C7 position is highly activated by the adjacent pyrimidine nitrogens and the inductive pull of the fused thiazole ring. By utilizing a mild aqueous base at room temperature, the thermodynamic difference in electrophilicity between C5 and C7 is exploited. The C7 chloride undergoes rapid SNAr by the hydroxide ion, while the C5 chloride remains intact.

  • Validation (IPC): This step must be monitored via LC-MS. The disappearance of the dichloro mass peak (exhibiting the characteristic M+ and M+2 isotopic pattern of two chlorines) and the emergence of the mono-chloro product mass peak confirms regioselective conversion.

Late-Stage SNAr Amination Protocol

Once the 5-chloro handle is established, it can be diversified to create the final Active Pharmaceutical Ingredient (API).

  • Procedure: A mixture of 5-chloro[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one (0.3 g, 1.6 mmol), a selected primary or secondary amine (1.9 mmol), and NaHCO3 (0.33 g, 3.9 mmol) in 6 mL of ethanol is sealed in a pressure tube and heated at 120-130°C for 5-8 hours[6].

  • Causality: The displacement of the robust 5-chloro group requires elevated temperatures exceeding the boiling point of ethanol, necessitating a sealed tube to maintain pressure and solvent state. NaHCO3 acts as a mild, non-nucleophilic inorganic base to sponge the HCl generated during the substitution, driving the reaction forward without causing unwanted side reactions (such as ring opening) that stronger bases might induce.

  • Validation: The reaction is cooled and filtered to remove inorganic salts. TLC (Thin Layer Chromatography) using a UV lamp (254 nm) serves as the primary self-validating check; the product spot will exhibit a distinct Rf value and altered UV absorption profile compared to the starting chloro-compound due to the extended conjugation provided by the new amine substituent.

References

  • Source: Jetir.
  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation Source: ACS Publications URL
  • Source: Academia.
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors Source: PubMed URL
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression Source: PMC URL
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC URL

Sources

Foundational

Decoding the Thiazolo[5,4-d]pyrimidine Pharmacophore: A Purine Bioisostere in Modern Drug Discovery

Executive Summary The relentless pursuit of novel chemical space in drug discovery frequently relies on the strategic deployment of bioisosteres. Among these, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery frequently relies on the strategic deployment of bioisosteres. Among these, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore. By replacing the N9 atom of the endogenous purine ring with a sulfur atom, medicinal chemists have engineered a class of molecules that mimic adenine and guanine while offering distinct electronic, steric, and metabolic advantages[1]. This technical whitepaper deconstructs the structural biology of thiazolo[5,4-d]pyrimidines, explores their mechanistic causality across key therapeutic targets (including adenosine receptors, kinases, and immune pathways), and establishes self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale: The Bioisosteric Advantage

Endogenous purines (e.g., adenosine, cAMP, ATP) are ubiquitous signaling molecules. However, utilizing unmodified purine scaffolds in therapeutics often leads to rapid metabolic degradation by purine nucleoside phosphorylases (PNPs) and off-target toxicity.

The thiazolo[5,4-d]pyrimidine core solves this by acting as a purine mimic[1]. The substitution of the imidazole nitrogen with a bulkier, more polarizable sulfur atom alters the electron density of the fused bicyclic system. This modification:

  • Modulates Hydrogen Bonding: The loss of the N9 hydrogen bond donor alters the hydration network in the minor groove or kinase hinge regions, often increasing target selectivity.

  • Enhances Lipophilicity: The sulfur atom increases the overall logP of the scaffold, improving passive membrane permeability and blood-brain barrier (BBB) penetration—critical for targeting central nervous system (CNS) receptors.

  • Improves Metabolic Stability: The bioisosteric shift renders the core resistant to endogenous purine-degrading enzymes.

G Purine Purine Scaffold (Endogenous) Bioisostere Bioisosteric Replacement (N9 -> S) Purine->Bioisostere Thiazolo Thiazolo[5,4-d]pyrimidine (Pharmacophore Core) Bioisostere->Thiazolo Sub1 C2 Substitution (e.g., Furan-2-yl) Receptor Affinity Thiazolo->Sub1 Sub2 C5 Substitution (e.g., Sulfonamide) Dual Targeting Thiazolo->Sub2 Sub3 C7 Substitution (e.g., Piperazine) Hinge Binding Thiazolo->Sub3

Figure 1: Pharmacophore logic and substitution sites of thiazolo[5,4-d]pyrimidines.

Key Therapeutic Targets & Mechanism of Action

Adenosine A2A Receptor (A2A AR) Inverse Agonism & CD73 Dual Targeting

In the tumor microenvironment (TME), extracellular ATP is rapidly dephosphorylated into adenosine by the ectonucleotidase CD73. This adenosine binds to the A2A receptor on cytotoxic T-cells, triggering a cAMP-dependent cascade that suppresses the anti-tumor immune response.

Thiazolo[5,4-d]pyrimidines have been heavily optimized as A2A AR inverse agonists[2]. Causality: Unlike neutral antagonists that merely block adenosine binding, inverse agonists actively stabilize the inactive conformation of the A2A receptor, actively driving down basal cAMP levels and robustly rescuing T-cell function. Furthermore, rational drug design has enabled the attachment of benzenesulfonamide moieties to the C5 position of the thiazolo[5,4-d]pyrimidine core. This specific functional group coordinates with the Zn2+ ion in the catalytic site of CD73, creating a dual-acting blocker that simultaneously halts adenosine generation and blocks its receptor[3].

Pathway ATP Extracellular ATP (Pro-inflammatory) CD73 CD73 Ectonucleotidase (Overexpressed in TME) ATP->CD73 Metabolized by ADO Adenosine (ADO) (Immunosuppressive) CD73->ADO Produces A2A A2A Receptor (T-Cells) (Suppresses Immunity) ADO->A2A Binds & Activates Inhibitor Dual Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->CD73 Blocks (C5-Sulfonamide) Inhibitor->A2A Inverse Agonist (Core)

Figure 2: Dual inhibition of the CD73/A2A AR pathway in the tumor microenvironment.

Kinase Inhibition (PI3K)

Abnormal phosphoinositide 3-kinase (PI3K) signaling is a hallmark of many malignancies. Thiazolo[5,4-d]pyrimidines serve as potent, ATP-competitive kinase inhibitors[4]. Causality: The N4 and N6 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Val851 in PI3K α ). Modulating the fraction of sp3 carbons ( Fsp3​ ) via C7 substitutions (e.g., morpholine or piperazine rings) enhances the molecule's three-dimensionality, drastically improving oral bioavailability and reducing off-target toxicity[4].

Immunosuppression (Organ Transplantation)

Beyond oncology, 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues have been discovered as highly potent immunosuppressive agents. In mixed lymphocyte reaction (MLR) assays—a standard in vitro model for in vivo graft rejection—these compounds demonstrate equipotency to clinically used drugs like cyclosporin A, effectively preventing allograft rejection[5].

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the scaffold is evident in the nanomolar potencies achieved across entirely different biological targets simply by altering peripheral substitutions.

Compound ScaffoldPrimary TargetKey Structural SubstitutionsObserved Potency ( IC50​ / Ki​ )Clinical Context
Thiazolo[5,4-d]pyrimidine Adenosine A2A ARC7-Piperazine, C2-Furan Ki​ = 8.62 nMCancer Immunotherapy[2]
Thiazolo[5,4-d]pyrimidine PI3K (Kinase)C7-Morpholine, Reduced Aromaticity IC50​ < 10 nMTargeted Oncology[4]
Thiazolo[5,4-d]pyrimidine T-Cell Proliferation (MLR)7-N-piperazinyl IC50​ < 50 nMOrgan Transplant Survival[5]
Thiazolo[5,4-b]pyridine c-KIT (V560G/D816V)C5-Anilide IC50​ = 4.77 µMImatinib-Resistant GIST[6]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate internal validation checkpoints to prevent false positives in both chemical synthesis and biological screening.

Protocol 1: Microwave-Assisted Synthesis of C7-Substituted Derivatives

Causality: Traditional Nucleophilic Aromatic Substitution ( SN​Ar ) at the C7 position of the thiazolo[5,4-d]pyrimidine core is kinetically sluggish due to the electron-donating nature of the fused sulfur atom. Microwave (MW) irradiation provides rapid, uniform dielectric heating, overcoming this activation energy barrier and preventing the formation of thermodynamic degradation byproducts[2].

  • Precursor Activation: React 5-amino-4,6-dichloropyrimidine with potassium thiocyanate to close the thiazole ring, yielding the 7-chloro-thiazolo[5,4-d]pyrimidine intermediate.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material confirms successful cyclization.

  • SN​Ar Substitution: Dissolve the 7-chloro intermediate in anhydrous n -butanol. Add 2.5 equivalents of the desired amine (e.g., 4-phenylpiperazine) and N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Microwave Irradiation: Seal the vessel and subject the mixture to MW irradiation at 200 °C for 20 minutes.

    • Validation Checkpoint: The sealed pressurized vessel ensures the solvent remains liquid above its boiling point, driving the reaction to >90% conversion.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC.

    • Validation Checkpoint: Only compounds demonstrating >95% purity via LC-MS (UV detection at 254 nm) are advanced to biological screening. This strict purity threshold ensures that observed biological affinities are not artifacts of highly active trace impurities.

Protocol 2: Radioligand Competitive Binding Assay for hA2A AR

Causality: To accurately quantify the binding affinity ( Ki​ ) of novel inverse agonists, a competitive displacement assay using a high-affinity, selective radiolabeled antagonist ( [3H] ZM241385) is required.

  • Membrane Preparation: Harvest CHO cells stably expressing the human A2A AR. Homogenize in ice-cold buffer and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 1 nM [3H] ZM241385 and varying concentrations of the test thiazolo[5,4-d]pyrimidine ( 10−10 to 10−5 M) in Tris-HCl buffer (pH 7.4).

  • Thermodynamic Equilibration: Allow the mixture to incubate at 25 °C for exactly 60 minutes.

    • Causality: This specific time-temperature pairing ensures steady-state thermodynamic equilibrium of the receptor-ligand complexes without inducing thermal degradation of the GPCR.

  • Filtration & Detection: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash with ice-cold buffer to trap the bound radioligand.

  • Data Validation: Include a control well containing 10 µM of unlabeled ZM241385 to define Non-Specific Binding (NSB). Calculate specific binding by subtracting NSB from total binding. Utilize the Cheng-Prusoff equation to convert the experimental IC50​ to the absolute inhibition constant ( Ki​ ).

Workflow Precursor 5-Amino-4,6-dichloro- pyrimidine Cyclization Thiazole Ring Cyclization (KSCN) Precursor->Cyclization Substitution SNAr Substitution (Amines / MW 200°C) Cyclization->Substitution Purification HPLC Purification (>95% Purity QC) Substitution->Purification Assay Radioligand Assay (Ki Determination) Purification->Assay

Figure 3: Microwave-assisted synthesis and screening workflow for thiazolo[5,4-d]pyrimidines.

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold represents a masterclass in bioisosteric drug design. By mimicking endogenous purines while offering superior synthetic tractability and metabolic stability, it provides a versatile foundation for targeting complex pathologies. Whether engineered as dual CD73/A2A AR blockers for cancer immunotherapy, nanomolar PI3K inhibitors, or potent immunosuppressants, the rigorous application of structural biology and self-validating screening protocols continues to unlock the vast therapeutic potential of this privileged pharmacophore.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-thiazolo[5,4-d]pyrimidine as a Privileged Scaffold for Antiproliferative Agents

Executive Summary The development of targeted antiproliferative agents relies heavily on the identification of versatile, biologically active molecular scaffolds. The thiazolo[5,4-d]pyrimidine core has emerged as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antiproliferative agents relies heavily on the identification of versatile, biologically active molecular scaffolds. The thiazolo[5,4-d]pyrimidine core has emerged as a highly effective purine bioisostere, mimicking the structural properties of adenine and guanine while offering unique electronic characteristics [1]. By utilizing 5-chloro-thiazolo[5,4-d]pyrimidine (often derived from 5,7-dichlorothiazolo[5,4-d]pyrimidine) as a central building block, medicinal chemists can leverage its differential regioselectivity to synthesize diverse libraries of kinase inhibitors and apoptosis-inducing agents. This application note details the chemical rationale, mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols necessary for developing these potent anticancer compounds.

Chemical Rationale & Scaffold Design

Regioselective Synthesis Logic

The power of the 5,7-dichlorothiazolo[5,4-d]pyrimidine starting material lies in the distinct electrophilicity of its C5 and C7 positions. The C7 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the fused thiazole ring system.

Causality in Synthesis: When a primary amine is introduced at room temperature, it selectively attacks the C7 position. This regioselectivity occurs because the intermediate Meisenheimer complex formed at C7 is more thermodynamically stable. Once the first amine is installed, its electron-donating nature deactivates the pyrimidine ring, rendering the remaining 5-chloro group significantly less reactive. Consequently, substituting the 5-chloro position requires harsher conditions (e.g., elevated temperatures, stronger nucleophiles, or palladium-catalyzed Buchwald-Hartwig cross-coupling)[2]. This stepwise reactivity provides absolute control over the diversification of the scaffold.

SynthesisLogic A 5,7-Dichlorothiazolo[5,4-d]pyrimidine (Starting Material) B Primary Amine (R1-NH2) Mild Conditions (RT) A->B Step 1: C7 SNAr C 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine (Key Intermediate) B->C D Secondary Amine (R2-NH2) Harsh Conditions (Heat/Catalyst) C->D Step 2: C5 SNAr E 5,7-Disubstituted-thiazolo[5,4-d]pyrimidine (Antiproliferative Agent) D->E

Sequential SNAr workflow for 5,7-disubstituted thiazolo[5,4-d]pyrimidines.

Mechanisms of Antiproliferative Action

Derivatives synthesized from the 5-chloro-thiazolo[5,4-d]pyrimidine intermediate exhibit potent antiproliferative activity primarily through two interconnected mechanisms:

  • Kinase Inhibition: The purine-like scaffold acts as an ATP-competitive inhibitor. Recent studies have demonstrated that specific substitutions at the C5 and C7 positions yield orally active phosphoinositide 3-kinase (PI3K) inhibitors with nanomolar potency [3].

  • Mitochondria-Mediated Apoptosis: In cellular assays (e.g., against human gastric cancer cells MGC-803 and HGC-27), these derivatives induce apoptosis by up-regulating pro-apoptotic Bax, down-regulating anti-apoptotic Bcl-2, and triggering the cleavage of Caspase-9 and Caspase-3 [4].

Pathway Drug Thiazolo[5,4-d]pyrimidine Derivative PI3K PI3K / Kinase Targets Drug->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Drug->Bax Up-regulates Caspase9 Cleaved Caspase-9 Bcl2->Caspase9 Blocks Bax->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Induces

Mechanism of action: Kinase inhibition and mitochondria-mediated apoptosis.

Quantitative SAR Data Summary

To highlight the therapeutic window of this scaffold, the table below summarizes the in vitro antiproliferative activities (IC₅₀) of benchmark derivatives against human gastric cancer cell lines versus normal human gastric epithelial cells (GES-1) [1, 2, 5].

Compound IDC7 SubstitutionC5 SubstitutionMGC-803 IC₅₀ (μM)HGC-27 IC₅₀ (μM)GES-1 IC₅₀ (μM)Selectivity Index (GES-1 / MGC-803)
7i Substituted AnilineCyclic Amine4.64 ± 0.315.07 ± 0.4255.68 ± 2.14~12.0x
24 MorpholineAryl Amine1.03 ± 0.12N/A38.95 ± 1.88~37.8x
22 Substituted PhenolSubstituted AmineN/A1.22 ± 0.08>50.00>40.0x
5-FU (Ctrl) N/AN/A18.24 ± 1.0521.33 ± 1.5032.15 ± 2.01~1.7x

Data indicates that morpholine or specific cyclic amine substitutions at the C5/C7 positions drastically improve both potency and selectivity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU).

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine Intermediates

Objective: To synthesize the key 7-amino-5-chloro intermediate with high regiochemical purity.

  • Preparation: Dissolve 1.0 eq of 5,7-dichlorothiazolo[5,4-d]pyrimidine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive C7 chloride into a hydroxyl group.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction. If HCl is not neutralized, it will protonate the incoming amine nucleophile, stalling the reaction.

  • Nucleophile Addition: Slowly add 1.0 eq of the desired primary amine dropwise at 0 °C, then allow the mixture to warm to room temperature (25 °C) and stir for 2-4 hours.

    • Causality: The dropwise addition at 0 °C controls the exothermic reaction and prevents over-substitution (i.e., unwanted attack at the C5 position).

  • Validation & Purification: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate.

Protocol B: Self-Validating High-Throughput MTT Antiproliferative Assay

Objective: To evaluate the IC₅₀ of the synthesized derivatives while ensuring assay integrity.

  • Cell Seeding: Seed MGC-803 and GES-1 cells in 96-well plates at a density of 5,000 cells/well in 100 μL of RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37 °C, 5% CO₂.

    • Causality: Seeding exactly 5,000 cells ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells will undergo contact inhibition, skewing the antiproliferative data.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 5, 10, 50 μM) dissolved in DMSO.

    • Self-Validation Step: Maintain a final DMSO concentration of ≤0.1% in all wells to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Gefitinib).

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 490 nm using a microplate reader.

  • Data Quality Control: Calculate the Z'-factor using the vehicle control and positive control. A Z'-factor > 0.5 validates the assay's robustness before calculating the IC₅₀ via non-linear regression.

Protocol C: Western Blotting for Apoptotic Markers

Objective: To confirm the mechanism of action (apoptosis induction) at the protein level.

  • Lysate Preparation: Treat MGC-803 cells with the test compound at 0.5×, 1×, and 2× IC₅₀ for 48 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical if downstream kinase signaling (e.g., PI3K/AKT phosphorylation states) is also being probed alongside apoptotic markers.

  • Protein Separation: Quantify protein using a BCA assay. Load equal amounts of protein (30 μg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk for 1 hour. Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4 °C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using Enhanced Chemiluminescence (ECL) and quantify band intensities using ImageJ, normalizing target proteins to GAPDH.

References

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
  • Title: Identification of thiazolo[5,4-d]pyrimidine Derivatives as Potent Antiproliferative Agents Through the Drug Repurposing Strategy.
  • Title: Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors.
  • Title: Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy.
  • Title: A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry.
Application

Application Note: High-Throughput Screening Assays Utilizing the 5-Chloro-thiazolo[5,4-d]pyrimidine Scaffold

Scientific Rationale & Scaffold Overview The thiazolo[5,4-d]pyrimidine core is a highly privileged heterocyclic scaffold in modern drug discovery. Structurally acting as a bioisostere for purine, it seamlessly mimics the...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Overview

The thiazolo[5,4-d]pyrimidine core is a highly privileged heterocyclic scaffold in modern drug discovery. Structurally acting as a bioisostere for purine, it seamlessly mimics the adenine ring, making it an exceptional hinge-binding motif for kinases (e.g., PI3K, c-KIT)[1][2] and a potent ligand for purinergic G-Protein Coupled Receptors (GPCRs), such as the Adenosine A2A receptor[3].

Within combinatorial chemistry, 5-Chloro-thiazolo[5,4-d]pyrimidine (CAS: 13316-08-0) serves as the premier electrophilic building block[4]. The electron-withdrawing nature of the pyrimidine ring highly activates the chlorine atom at the 5-position toward Nucleophilic Aromatic Substitution ( SN​Ar ). This enables the rapid, late-stage parallel synthesis of diverse amine libraries directly in high-throughput screening (HTS) microplates[5][6].

Critical Mechanistic Insight: The Auto-Fluorescence Challenge

A fundamental challenge when screening thiazolo[5,4-d]pyrimidine derivatives is their intrinsic native fluorescence. The core scaffold exhibits a distinct fluorescence peak at 380 nm when excited at 270 nm[7]. In standard Fluorescence Intensity (FI) assays, this causes severe optical interference, resulting in unacceptable false-positive or false-negative rates.

The Solution: To ensure a self-validating and robust screening system, all biochemical assays utilizing this scaffold must employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The microsecond time-delay (typically 50–100 µs) inherent to lanthanide chelates (e.g., Europium) allows the short-lived auto-fluorescence of the thiazolopyrimidine hits to decay completely before signal acquisition begins.

Experimental Workflows & Target Pathways

HTS_Workflow A 5-Chloro-thiazolo[5,4-d]pyrimidine (Core Scaffold) B Parallel SNAr Synthesis (Amine Diversification) A->B Electrophilic Core C High-Throughput Screening (384-well format) B->C Library Generation D Biochemical Assay (e.g., PI3K TR-FRET) C->D E Cell-Based Assay (e.g., A2A cAMP HTRF) C->E F Hit Identification & SAR Analysis D->F Affinity Data E->F Functional Data

Figure 1: High-throughput screening workflow from scaffold functionalization to hit identification.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits CellSurv Cell Survival & Proliferation AKT->CellSurv Promotes Inhibitor Thiazolo[5,4-d]pyrimidine Hit Compound Inhibitor->PI3K Hinge-Binding Inhibition

Figure 2: Mechanism of action for thiazolo[5,4-d]pyrimidine hits targeting the PI3K/AKT survival pathway.

Self-Validating Experimental Protocols

Protocol 1: In-Plate Parallel Synthesis of the HTS Library

To avoid the bottleneck of traditional purification, this protocol utilizes a highly efficient SN​Ar reaction optimized for direct biological screening after solvent exchange[5][6].

Materials:

  • Scaffold: 5-Chloro-thiazolo[5,4-d]pyrimidine (100 mM in anhydrous NMP)[4].

  • Reagents: Diverse primary/secondary amine library (150 mM in NMP), N,N-Diisopropylethylamine (DIPEA, 300 mM in NMP).

  • Hardware: 384-well polypropylene deep-well plates, automated acoustic liquid handler (e.g., Echo 550).

Step-by-Step Methodology:

  • Dispensing: Using the acoustic handler, dispense 10 µL of the amine library into designated wells of the 384-well plate.

  • Core Addition: Add 10 µL of the 5-Chloro-thiazolo[5,4-d]pyrimidine solution to all reaction wells.

  • Catalysis: Add 5 µL of DIPEA to act as the acid scavenger.

  • Reaction: Seal the plate with a pierceable aluminum seal. Incubate on a thermoshaker at 80°C for 12 hours.

  • Self-Validation (QC): Randomly sample 5% of the wells (e.g., 19 wells per 384-well plate) for LC-MS analysis. A conversion rate of >90% validates the plate for screening.

  • Formatting: Evaporate the NMP using a centrifugal vacuum concentrator (e.g., Genevac). Resuspend the resulting library in 100% DMSO to a final stock concentration of 10 mM.

Protocol 2: PI3K α TR-FRET Biochemical Assay

This assay identifies compounds that competitively bind the ATP-hinge region of PI3K[1][8].

Step-by-Step Methodology:

  • Compound Transfer: Acoustically dispense 50 nL of the 10 mM compound library into a 384-well low-volume white microplate (final assay concentration: 50 µM, 0.5% DMSO).

  • Enzyme Addition: Add 5 µL of 2X PI3K α enzyme (recombinant, GST-tagged) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at RT to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix containing ATP (at its Km​ of 20 µM) and PIP2 (10 µM). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Detection Mix (containing EDTA to chelate Mg2+, Biotin-PIP3 tracer, Europium-labeled anti-GST antibody, and Streptavidin-APC).

  • Incubation & Read: Incubate in the dark for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm; Delay: 50 µs).

  • Validation Controls:

    • High Control (0% Inhibition): 0.5% DMSO.

    • Low Control (100% Inhibition): 1 µM Wortmannin or PI-103.

Protocol 3: Adenosine A2A Receptor cAMP Cell-Based Assay

Thiazolo[5,4-d]pyrimidine derivatives are uniquely positioned as potent inverse agonists of the A2A receptor[3][9]. This protocol measures the reduction of constitutive cAMP levels.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human A2A receptor at 2,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES + 500 µM IBMX) into a 384-well white plate.

  • Compound Treatment: Add 50 nL of the compound library (from DMSO stocks) to the cells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Europium cryptate (both diluted in lysis buffer).

  • Incubation: Incubate for 1 hour at RT.

  • Signal Acquisition: Read TR-FRET signals (615 nm / 665 nm). Note: Because this is a competitive immunoassay, an increase in the FRET ratio indicates a decrease in intracellular cAMP (confirming inverse agonism).

  • Validation Controls: Use ZM241385 (1 µM) as the reference inverse agonist control.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening campaigns, assay robustness must be quantified using the Z'-factor. The table below outlines the required validation parameters for the protocols described above.

Assay ParameterPI3K α TR-FRET (Biochemical)A2A cAMP HTRF (Cell-Based)Acceptable Threshold
Signal-to-Background (S/B) 8.55.2> 3.0
Coefficient of Variation (CV%) 4.2%6.8%< 10%
Z'-Factor 0.780.65> 0.50 (Excellent Assay)
DMSO Tolerance Up to 2%Up to 1%Minimal signal drift
Reference Standard IC50 Wortmannin: 4.5 nMZM241385: 1.2 nMWithin 3-fold of literature

Table 1: Quantitative validation metrics for high-throughput screening assays utilizing the thiazolo[5,4-d]pyrimidine library.

References

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry (2021).

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules (2020).

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. Organic Process Research & Development (2011).

  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Malaysian Journal of Analytical Sciences (2009).

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences (2022).

Sources

Method

Application Note: Preclinical Evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidine Derivatives as Adenosine A2A Receptor Inverse Agonists

Introduction & Rationale The discovery of novel therapeutics for neurodegenerative diseases (such as Parkinson's disease) and psychiatric disorders (such as depression) has increasingly focused on the modulation of G pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The discovery of novel therapeutics for neurodegenerative diseases (such as Parkinson's disease) and psychiatric disorders (such as depression) has increasingly focused on the modulation of G protein-coupled receptors (GPCRs). Among these, the Adenosine A2A receptor (A2A AR) has emerged as a highly validated target[1]. Because the A2A receptor exhibits high constitutive activity, simply blocking the receptor with a neutral antagonist is often insufficient. Instead, inverse agonists —which actively reduce the basal signaling level of the receptor—demonstrate superior in vivo efficacy in models of pain and depression[2].

To explore the pharmacophore space of A2A AR inverse agonists, the 5-chloro-thiazolo[5,4-d]pyrimidine scaffold serves as a highly versatile chemical intermediate. The electron-withdrawing nature of the pyrimidine ring makes the C5-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to perform rapid, late-stage functionalization with diverse amines (e.g., piperazines and piperidines) to establish robust Structure-Activity Relationships (SAR)[3].

Chemical Synthesis & Late-Stage Functionalization

The synthesis of active A2A receptor inverse agonists begins with the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine precursor.

Causality in Chemical Design: Traditional thermal heating for SNAr reactions involving sterically hindered amines often requires prolonged reflux times, leading to thermal degradation and poor yields. By transitioning to microwave-assisted synthesis using n -butanol ( n -BuOH) as the solvent, the reaction time is reduced to 20 minutes. n -BuOH is selected because its high boiling point and excellent microwave-absorbing properties facilitate the high activation energy required to displace the C5-chlorine[3][4].

In Vitro and In Vivo Pharmacological Profiling

A self-validating preclinical workflow requires orthogonal assays to confirm both binding affinity and functional modulation.

In Vitro Profiling: Binding vs. Function
  • Radioligand Binding Assays: To determine the binding affinity ( Ki​ ) and subtype selectivity, competition binding assays are performed using human A2A receptors stably expressed in HEK-293 cells[5]. The tritiated antagonist [3H] ZM241385 is utilized to specifically label the inactive conformation of the receptor[6].

  • Functional cAMP Accumulation Assays: Because the A2A receptor is Gs​ -coupled, its activation stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP[7]. To confirm that the synthesized thiazolo[5,4-d]pyrimidine derivatives are inverse agonists, their ability to suppress basal cAMP production below constitutive levels is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technologies[8][9].

In Vivo Efficacy: Behavioral Models

Compounds exhibiting sub-nanomolar affinity and favorable blood-brain barrier (BBB) penetration (as predicted by BOILED-Egg models[4]) are advanced to in vivo behavioral testing. The Forced Swim Test (FST) and Tail Suspension Test (TST) in mice are gold-standard models for evaluating antidepressant-like activity. Efficacious A2A inverse agonists derived from the thiazolo[5,4-d]pyrimidine scaffold have demonstrated behavioral improvements comparable to the reference tricyclic antidepressant amitriptyline[1][10].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro binding profiles of key thiazolo[5,4-d]pyrimidine derivatives synthesized from the 5-chloro precursor, highlighting the impact of C5-substitution on receptor affinity and selectivity[2][10].

CompoundC5-Substitution ( R5 )hA1 Ki​ (nM)hA2A Ki​ (nM)Selectivity (A1/A2A)Functional Efficacy
Derivative 18 Furan-2-yl1.90.0631.6Inverse Agonist
Derivative 16 Benzylamino8.20.8210.0Inverse Agonist
Derivative 13 Piperazine analog>1000<0.001*>10^6Strong Inv. Agonist
ZM241385 (Ref)N/A2551.2212Antagonist

*Note: Derivative 13 exhibits a biphasic binding curve with a high-affinity ( KH​ ) state in the femtomolar range[2].

Mechanistic Visualization

A2AR_Signaling Agonist Endogenous Adenosine (Agonist) A2AR Adenosine A2A Receptor (GPCR) Agonist->A2AR Activates InverseAgonist Thiazolo[5,4-d]pyrimidine Derivative (Inverse Agonist) InverseAgonist->A2AR Blocks & Inactivates Gs Gs Protein Complex A2AR->Gs Couples to AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Physio Neurotransmission Modulation (Antidepressant/Analgesic Effects) PKA->Physio Downstream Effects

Mechanism of A2A receptor blockade and cAMP suppression by thiazolo[5,4-d]pyrimidine inverse agonists.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

Objective: Convert the 5-chloro intermediate into the active 5-amino substituted derivative.

  • Preparation: In a microwave-safe reaction vial, dissolve 1 mmol of the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine precursor in 2 mL of n -butanol[4].

  • Amine Addition: Add 3 mmol (an excess) of the desired amine (e.g., a piperazine derivative). Insight: The excess amine acts as both the nucleophile and the acid scavenger for the HCl byproduct generated during the SNAr reaction.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 200 °C for 20 minutes[3][4].

  • Workup: Cool the mixture to room temperature. Basify with 50% aqueous KOH. Add distilled water to precipitate the product.

  • Purification: Collect the solid via vacuum filtration, wash with diethyl ether, and purify via flash chromatography or recrystallization[4].

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the Ki​ of the synthesized derivatives for the hA2A receptor.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hA2A. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ )[11].

  • Endogenous Ligand Clearance (Critical Step): Incubate the membrane suspension with Adenosine Deaminase (ADA, 0.5-2 U/mL) for 30 minutes at 37 °C. Insight: ADA hydrolyzes endogenous adenosine released by the cells into inactive inosine. Failing to do this will result in endogenous adenosine competing with the radioligand, artificially lowering the apparent affinity of your test compound[11][12].

  • Incubation: In a 96-well plate, combine 50 µL of [3H] ZM241385 (final concentration ~2.7 nM), 50 µL of the test compound (serial dilutions), and 100 µL of the ADA-treated membrane suspension (10-20 µg protein)[6][11].

  • Equilibration & Filtration: Incubate at 25 °C for 60-90 minutes. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding[6][11].

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol C: Functional cAMP Accumulation Assay

Objective: Confirm the inverse agonist profile of the derivatives.

  • Cell Plating: Plate HEK-293-hA2A cells at 1,000–2,500 cells/well in a 384-well plate[8][9].

  • PDE Inhibition (Critical Step): Pre-incubate cells for 45 minutes in a stimulation buffer containing 0.1% BSA, 0.5 U/mL ADA, and a phosphodiesterase (PDE) inhibitor such as zardaverine (2 µM) or rolipram (50 µM)[8][12]. Insight: PDEs rapidly degrade cAMP. Inhibiting them ensures that the accumulated cAMP accurately reflects the modulation of Adenylyl Cyclase by the GPCR.

  • Compound Addition: Add the test derivative (e.g., 1 µM) and incubate for 30 minutes at 37 °C[9][12]. For inverse agonism, measure the reduction in basal cAMP. To measure antagonism, co-incubate with an agonist like CGS21680[9].

  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET based kit (e.g., LANCE Ultra cAMP Kit) and a compatible microplate reader[8][12].

Protocol D: In Vivo Forced Swim Test (FST)

Objective: Evaluate the antidepressant-like efficacy of the derivatives.

  • Dosing: Administer the test compound (e.g., Derivative 18) or reference drug (amitriptyline) via intraperitoneal (i.p.) or oral (p.o.) route to male mice 30–60 minutes prior to the test[1][10]. Insight: The pre-treatment time is dictated by the compound's pharmacokinetic profile to ensure peak concentration in the brain.

  • Apparatus Setup: Fill a transparent cylindrical glass tank with water (24–25 °C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Testing: Place the mouse in the water for 6 minutes. Record the session via video tracking.

  • Analysis: Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the total duration of immobility (floating with only necessary movements to keep the head above water). A significant reduction in immobility time compared to the vehicle control indicates antidepressant-like efficacy[1][10].

Sources

Application

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Green Chemistry, Multicomponent Reactions (MCRs), Ionic Liquid Catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Green Chemistry, Multicomponent Reactions (MCRs), Ionic Liquid Catalysis.

Scientific Rationale & Strategic Context

The thiazolo[5,4-d]pyrimidine bicyclic core is a highly privileged scaffold in modern drug discovery. Derivatives of this framework exhibit profound pharmacological properties, most notably serving as highly potent inverse agonists and antagonists for the human A2A adenosine receptor, making them prime candidates for antinociceptive and neuroprotective therapies[1].

Historically, the synthesis of these fused heterocycles relied on tedious, multi-step linear pathways. These traditional methods suffer from poor atom economy, reliance on hazardous volatile organic solvents (VOCs), and the need for complex intermediate purifications[2]. To overcome these bottlenecks, this protocol details a green, one-pot multicomponent reaction (MCR). By reacting thiazolidine-2,4-dione (TZD), an aromatic aldehyde, and urea (or thiourea) in an ionic liquid, researchers can rapidly construct complex 7-phenyl-1,4,6,7-tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-diones in a single operational step[3].

The Causality of the Ionic Liquid System

The selection of an ionic liquid (IL) is not merely for environmental compliance; it is mechanistically critical. The IL acts as both a highly polar solvent and an intrinsic catalyst. It stabilizes the highly polar transition states through dense electrostatic interactions and hydrogen bonding, drastically lowering the activation energy for both the initial condensation and the subsequent ring-closure[3]. Furthermore, its negligible vapor pressure allows for safe thermal activation without solvent loss or degradation.

Mechanistic Cascade

The reaction proceeds via a self-assembling domino sequence. First, the active methylene group of TZD undergoes a Knoevenagel condensation with the aromatic aldehyde, eliminating water to form a 5-arylidene-TZD intermediate. Next, the urea/thiourea acts as a nucleophile in a Michael-type addition to the α,β-unsaturated system. This is immediately followed by an intramolecular cyclization and a second dehydration event to yield the final fused pyrimidine ring[3].

Mechanism Step1 Reactants TZD + Aldehyde Step2 Knoevenagel Condensation (-H₂O) Step1->Step2 Step3 5-Arylidene-TZD Intermediate Step2->Step3 Step4 Michael Addition (Urea/Thiourea) Step3->Step4 Step5 Intramolecular Cyclization & Dehydration (-H₂O) Step4->Step5 Step6 Thiazolo[5,4-d]pyrimidine Derivative Step5->Step6

Figure 1: Mechanistic cascade of the one-pot synthesis of thiazolo[5,4-d]pyrimidines.

Quantitative Optimization Data

To validate the superiority of the IL-mediated one-pot system, empirical optimization data is summarized below. The causality of temperature and solvent choice is explicitly clear: protic solvents like ethanol fail to sufficiently activate the condensation without an external base, while the IL achieves near-quantitative yields at 80°C by acting as a dual solvent-catalyst[3].

Table 1: Optimization of Reaction Parameters

Solvent / MediumCatalystTemperature (°C)Time (min)Yield (%)
EthanolNoneReflux120Trace
EthanolPiperidine (10 mol%)Reflux9045
WaterNone10012015
Ionic LiquidNone (IL acts as cat.)2512030
Ionic Liquid None (IL acts as cat.) 80 30 94

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating workflow. Each phase contains specific analytical checkpoints to ensure the reaction trajectory is correct, preventing downstream failures and ensuring high-fidelity results.

Workflow N1 Phase 1: Assembly Combine Reagents + Ionic Liquid N2 Phase 2: Activation Stir at 80°C for 30 min N1->N2 N3 Phase 3: Validation TLC Check (Hexane:EtOAc) N2->N3 N4 Phase 4: Quenching Precipitate with Cold H₂O N3->N4 N5 Phase 5: Isolation Filtration & Recrystallization N4->N5 N6 Phase 6: QC NMR, IR, & Yield Calculation N5->N6

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Action: In a clean, dry 50 mL round-bottom flask, sequentially add thiazolidine-2,4-dione (10 mmol), the chosen aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and urea or thiourea (10 mmol). Introduce 15 mL of the ionic liquid.

  • Causality: Sequential addition ensures homogeneous mixing before thermal activation.

  • Validation Checkpoint 1: Verify the physical state of the aldehyde. If benzaldehyde is used, ensure it is freshly distilled to remove benzoic acid impurities, which can alter the pH and stall the Knoevenagel condensation.

Phase 2: Thermal Activation

  • Action: Submerge the flask in an oil bath pre-heated to 80°C. Stir vigorously for 30 minutes.

  • Causality: 80°C provides the optimal kinetic energy to drive both dehydration steps without thermally degrading the urea derivative[3].

  • Validation Checkpoint 2: Observe the physical state. The mixture will transition from a heterogeneous suspension to a homogeneous melt, and finally to a dense suspension as the product precipitates out of the ionic liquid.

Phase 3: Reaction Monitoring & Quenching

  • Action: After 30 minutes, perform a Thin Layer Chromatography (TLC) analysis (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation Checkpoint 3: The starting aldehyde spot (UV active, higher Rf​ ) must be completely consumed, replaced by a distinct, lower Rf​ spot corresponding to the highly polar thiazolo[5,4-d]pyrimidine.

  • Action: Once validated, remove from heat and slowly add 30 mL of ice-cold distilled water while stirring.

  • Causality: Water acts as an anti-solvent. The ionic liquid is highly water-soluble, while the synthesized organic product is not, driving instantaneous precipitation and phase separation.

Phase 4: Isolation & Quality Control (QC)

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold water (3 x 10 mL) to remove residual ionic liquid, and recrystallize from hot ethanol.

  • Validation Checkpoint 4 (Spectroscopic QC): Confirm structural integrity via 1 H NMR (DMSO- d6​ ). Look for the disappearance of the aldehyde proton (~10 ppm) and the emergence of characteristic pyrimidine/thiazole signals. Calculate the yield; a successful run following this protocol should yield >90%[3].

References

  • Singh, P., Kumari, K., Dubey, M., Vishvakarma, V. K., & Mehrotra, G. K. (2012). Ionic liquid catalyzed synthesis of 7-phenyl-1,4,6,7-tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-diones. Comptes Rendus Chimie, 15(6), 504-510.

  • Varano, F., et al. (2016). Design, Synthesis, and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Derivatives: New Highly Potent A2A Adenosine Receptor Inverse Agonists with Antinociceptive Activity. Journal of Medicinal Chemistry, 59(23), 10564–10576.

  • Recent updates on the synthesis of thiazolopyrimidines derivatives. (2023). Synthetic Communications.

Sources

Method

Application Notes &amp; Protocols: Accelerated Synthesis of Thiazolo[5,4-d]pyrimidine Intermediates via Microwave Irradiation

Introduction: The Strategic Value of Thiazolo[5,4-d]pyrimidines and Synthesis Acceleration The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Thiazolo[5,4-d]pyrimidines and Synthesis Acceleration

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a bioisostere of adenine and guanine, enabling it to interact with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, immunosuppressive, and anti-inflammatory properties, making them critical building blocks for novel therapeutics.[1][3][4][5]

Traditionally, the synthesis of these complex fused heterocycles involves multi-step procedures requiring long reaction times, high temperatures, and often harsh conditions, leading to significant time and resource expenditure. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[6][7] By utilizing microwave irradiation, chemical reactions can be completed in a matter of minutes instead of hours, frequently with higher yields, improved product purity, and under more environmentally benign conditions.[8][9][10] This guide provides an in-depth exploration of the rationale, mechanisms, and practical protocols for the microwave-assisted synthesis of key thiazolo[5,4-d]pyrimidine intermediates, designed for researchers and professionals in drug discovery.

Scientific Rationale: The Microwave Advantage in Heterocyclic Chemistry

The efficacy of microwave synthesis stems from a fundamentally different heating mechanism compared to conventional methods.

  • Conventional Heating: A vessel is heated externally, and heat is transferred to the solvent and reactants via conduction and convection. This process is slow and creates a significant temperature gradient within the vessel, which can lead to the formation of unwanted by-products.

  • Microwave Heating: Microwaves directly couple with polar molecules (like many organic solvents and reactants) in the reaction mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[8] This results in instantaneous, uniform, and highly efficient volumetric heating of the entire reaction medium.

This rapid and uniform heating provides several key advantages for the synthesis of thiazolo[5,4-d]pyrimidines:

  • Rate Acceleration: Reactions are dramatically accelerated, reducing synthesis times from many hours to mere minutes.[6][11]

  • Enhanced Yields and Purity: The rapid transit through the optimal reaction temperature minimizes the time for side reactions or degradation of starting materials and products, often leading to cleaner reaction profiles and higher isolated yields.[7][8]

  • Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or higher-boiling, greener solvents (like water or ethanol), reducing hazardous waste and energy consumption.[6][10]

The general workflow for this synthetic approach is streamlined for efficiency and speed.

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Select & Weigh Starting Materials (e.g., Aminopyrimidine) B Add Solvent & Stir Bar to Microwave Vessel A->B Combine C Seal Vessel & Place in Reactor B->C D Program Reaction: Temp, Time, Power C->D E Microwave Irradiation (Rapid Heating) D->E F Cool Reaction Mixture E->F Reaction Complete G Isolate Crude Product (Filtration/Precipitation) F->G H Purify Intermediate (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, M.P.) H->I

Caption: General workflow for microwave-assisted synthesis.

Synthetic Pathways and Core Mechanisms

A robust and versatile strategy for constructing the thiazolo[5,4-d]pyrimidine core involves building the thiazole ring onto a pre-functionalized pyrimidine. One of the most effective methods starts with a 5-aminopyrimidine derivative, which undergoes cyclization to form the fused bicyclic system. The mechanism involves the nucleophilic attack of the amino group and a sulfur-containing reagent, followed by cyclization and dehydration/dehydrohalogenation to yield the aromatic thiazole ring.

node_A 5-Aminopyrimidine Derivative node_C Thiourea Intermediate node_A->node_C node_B Thiocarbonyl Source (e.g., Isothiocyanate) node_B->node_C node_D Nucleophilic Attack (Intramolecular) node_C->node_D Microwave Energy (ΔT) node_E Cyclized Intermediate node_D->node_E node_F Elimination (e.g., H₂O or HX) node_E->node_F node_G Thiazolo[5,4-d]pyrimidine Core node_F->node_G

Caption: Key mechanistic steps in thiazole ring formation.

Experimental Protocols

The following protocols describe the synthesis of key thiazolo[5,4-d]pyrimidine intermediates using a dedicated microwave reactor.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis vessels are designed for high pressures; always use the correct vessel and cap for the instrument and do not exceed the recommended fill volume.

Protocol 1: Synthesis of 7-Chloro-2-(phenylamino)thiazolo[5,4-d]pyrimidine

This protocol details an efficient synthesis based on the reaction of 5-amino-4,6-dichloropyrimidine with phenyl isothiocyanate, a common route to versatile 7-chloro intermediates that can be further functionalized.[2]

Materials & Equipment:

  • 5-Amino-4,6-dichloropyrimidine

  • Phenyl isothiocyanate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Glass fritted funnel for filtration

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vessel, add 5-amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg).

  • Solvent Addition: Add 4 mL of DMF to the vessel.

  • Reactant Addition: Add phenyl isothiocyanate (1.1 mmol, 149 mg, 132 µL) to the suspension.

  • Vessel Sealing: Securely cap the vessel. Ensure the seal is tight to contain pressure during the reaction.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.

  • Product Isolation: Pour the cooled reaction mixture into 20 mL of ice-cold water. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL).

  • Drying & Characterization: Dry the isolated solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final product by NMR, MS, and melting point analysis.

Protocol 2: One-Pot Synthesis of Ethyl 2-Amino-5-methylthiazolo[5,4-d]pyrimidine-7-carboxylate

This protocol demonstrates the construction of the pyrimidine ring onto a pre-formed thiazole, starting from ethyl 2-aminothiazole-4-carboxylate. This approach highlights the versatility of MAOS in multi-component cyclocondensation reactions.

Materials & Equipment:

  • Ethyl 2-aminothiazole-4-carboxylate[12]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Acetic Acid (glacial)

  • Microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave reaction vessel, combine ethyl 2-aminothiazole-4-carboxylate (1.0 mmol, 172 mg) and DMF-DMA (1.5 mmol, 200 µL).

  • Solvent and Catalyst: Add 3 mL of glacial acetic acid to the vessel.

  • Ammonia Source: Add ammonium acetate (5.0 mmol, 385 mg).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate under the following conditions:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling: Once the reaction is complete, cool the vessel to room temperature.

  • Product Isolation: Pour the reaction mixture onto crushed ice. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water.

  • Drying & Characterization: Dry the product in a vacuum oven. The purity can be assessed and improved via recrystallization from an appropriate solvent like ethanol/water. Confirm the structure using standard analytical techniques.

Results: A Comparative Analysis

The application of microwave irradiation offers dramatic improvements over conventional synthetic methods. The data below, compiled from literature reports, illustrates these advantages for analogous heterocyclic syntheses.[11][13][14]

Compound TypeMethodSolventReaction TimeYield (%)Reference
2-Aminothiazole DerivativeConventionalEthanol8-10 hours65-75%[14]
2-Aminothiazole DerivativeMicrowave Ethanol5-15 minutes 85-95% [14]
Thiazolo[3,2-a]pyrimidineConventionalEthanol6-8 hours60-72%[11]
Thiazolo[3,2-a]pyrimidineMicrowave Ethanol8-10 minutes 82-91% [11]

As shown, MAOS consistently reduces reaction times by over 95% while simultaneously increasing product yields by 15-20% or more. This acceleration is crucial in a drug discovery setting, enabling faster synthesis of compound libraries for screening and lead optimization.

Troubleshooting and Field Insights

  • Low Yield: If yields are lower than expected, ensure the starting materials are pure and dry. Consider increasing the reaction temperature in 10 °C increments or extending the reaction time. The choice of solvent is critical; solvents with high dielectric constants (like DMF, NMP, or ethanol) absorb microwave energy more efficiently.

  • Pressure Faults: If the reactor flags an over-pressure error, reduce the amount of starting material or increase the solvent volume (do not exceed 2/3 of the vessel volume). For reactions that generate gaseous byproducts, a ramp-to-temperature protocol may be gentler than a rapid power-on approach.

  • Product Purity: While MAOS often produces cleaner products, purification is still necessary. If the crude product is oily or difficult to crystallize, purification by column chromatography is recommended. Sometimes, switching the work-up solvent can aid in selective precipitation of the desired product.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazolo[5,4-d]pyrimidine intermediates. It is a robust, highly reproducible, and efficient technology that provides researchers in drug development with a powerful tool to accelerate discovery timelines. By significantly reducing reaction times, improving yields, and promoting greener chemical practices, MAOS facilitates the rapid and reliable production of these vital heterocyclic scaffolds, paving the way for the development of next-generation therapeutics.

References

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Danylo Halytsky Lviv National Medical University.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal.
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC.
  • Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. Taylor & Francis Online.
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. PubMed.
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. MDPI.
  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI.
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... PMC.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine

Welcome to the technical support center for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues to improve the yield and purity of this valuable heterocyclic building block. As a bioisostere of purine, 5-Chloro-thiazolo[5,4-d]pyrimidine is a crucial scaffold in medicinal chemistry.[1][2] This document provides in-depth, experience-based insights and actionable protocols to help you navigate the complexities of its synthesis.

General Synthesis Pathway

The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine typically follows a multi-step pathway, starting from a suitably substituted pyrimidine precursor. The general workflow involves the formation of the thiazole ring fused to the pyrimidine core, followed by a critical chlorination step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Chlorination A Pyrimidine Precursor (e.g., 5-aminouracil) B Thionation (e.g., with P4S10) A->B Formation of thio-group C Cyclization (e.g., with formic acid) B->C Ring closure D Thiazolo[5,4-d]pyrimidin-5(4H)-one C->D E Chlorination (POCl3) D->E Introduction of Chlorine F 5-Chloro-thiazolo[5,4-d]pyrimidine (Final Product) E->F

Caption: General workflow for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations and solutions based on chemical principles and laboratory experience.

Section 1: Pyrimidine Precursor Synthesis
Q1: My initial synthesis of the 4,5-diaminopyrimidine precursor results in low yield and significant impurities. What are the likely causes and how can I improve this?

A1: The preparation of the 4,5-diaminopyrimidine core is foundational, and its purity directly impacts all subsequent steps. Low yields at this stage often trace back to two critical areas: the nitrosation and the subsequent reduction.

  • Causality of the Issue: The introduction of an amino group at the 5-position of a pyrimidine ring, as described in the Traube purine synthesis, typically involves nitrosation followed by reduction.[3] Side reactions, such as the formation of bis-aminated products or incomplete reduction, are common if reaction conditions are not tightly controlled.[4]

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your initial pyrimidine (e.g., 4-amino-6-hydroxypyrimidine) is of high purity. Impurities can interfere with the nitrosation reaction.

    • Control of Nitrosation: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. This minimizes the decomposition of nitrous acid and reduces the formation of undesired byproducts.

    • Efficient Reduction: The reduction of the nitroso group is commonly achieved with a reducing agent like sodium dithionite or through catalytic hydrogenation. Ensure the reducing agent is added portion-wise to control the exotherm and maintain the reaction temperature.

    • pH Control: The pH of the reaction mixture can be critical, especially during the reduction step. Follow established protocols closely regarding pH adjustments.

    • Purification: While often challenging, purification of the 4,5-diaminopyrimidine is highly recommended.[4] Recrystallization from a suitable solvent can remove many of the common impurities.

Section 2: Thiazole Ring Formation (Cyclization)
Q2: The cyclization to form the thiazolo[5,4-d]pyrimidine ring system is sluggish and incomplete. How can I drive this reaction to completion?

A2: The formation of the fused thiazole ring is a cyclization reaction that can be sensitive to reaction conditions, particularly the presence of water and the choice of cyclizing agent.

  • Causality of the Issue: The cyclization of a 5-amino-4-mercaptopyrimidine with a one-carbon source like formic acid is a dehydration reaction.[2] Any water present in the reaction mixture can inhibit the reaction or even promote the reverse reaction. Incomplete thionation in the preceding step can also lead to a mixture of starting materials and desired product.

  • Troubleshooting Steps:

    • Ensure Complete Thionation: Before attempting cyclization, confirm the previous thionation step is complete via TLC or other analytical methods. The use of Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like pyridine is a common and effective method.[2]

    • Anhydrous Conditions: When using reagents like formic acid or acetic anhydride for cyclization, ensure all reagents and solvents are anhydrous.[2][5] Distilling formic acid before use can be beneficial.

    • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing in formic acid is a common procedure. Monitor the reaction by TLC to determine the optimal reaction time.

    • Choice of Cyclizing Agent: Formic acid is the most common reagent for introducing the C2-unsubstituted thiazole ring. For substituted analogues, other reagents can be employed.

Section 3: The Critical Chlorination Step

The conversion of the thiazolo[5,4-d]pyrimidin-5(4H)-one intermediate to the final 5-chloro product using phosphorus oxychloride (POCl₃) is often the most challenging step with the lowest yield.

Q3: I am experiencing a very low yield during the chlorination with POCl₃. What are the most common reasons for this failure?

A3: Low yields in the POCl₃ chlorination step are a frequent issue. The problem can usually be attributed to the quality of the reagent, the reaction conditions, or the work-up procedure.

  • Causality of the Issue: POCl₃ is a powerful chlorinating and dehydrating agent.[6][7] Its reactivity can also lead to a variety of side reactions, including decomposition of the starting material or product, especially at high temperatures or in the presence of impurities. The reaction is also reversible, and improper work-up can lead to hydrolysis of the product back to the starting material.

  • Troubleshooting Protocol:

    • POCl₃ Quality: Use fresh, colorless POCl₃. Old or yellow POCl₃ contains decomposition products (like HCl and phosphoric acid) that can catalyze side reactions. If necessary, distill the POCl₃ before use.

    • Excess Reagent: Use a significant excess of POCl₃. It often serves as both the reagent and the solvent for the reaction.

    • Temperature Control: The reaction typically requires heating under reflux.[8][9][10][11] However, excessive temperatures can lead to decomposition. It is crucial to find the optimal balance of temperature and reaction time for your specific substrate. See the table below for typical conditions.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC. Quench aliquots of the reaction mixture carefully in an ice/water mixture, neutralize, and extract with an organic solvent to spot on a TLC plate. This will help you determine when the reaction is complete and avoid prolonged heating.

ParameterTypical RangeNotes
POCl₃ 5-20 equivalentsActs as both reagent and solvent.
Temperature 80-110 °C (reflux)Substrate dependent; monitor for decomposition.
Reaction Time 2-12 hoursMonitor by TLC for completion.
Additive 1-2 equivalents of a tertiary amineCan accelerate the reaction and improve yield.
Q4: My reaction mixture turns into a dark, tarry substance upon heating with POCl₃. How can I prevent this?

A4: The formation of tar is a clear indication of product and/or starting material decomposition.

  • Causality of the Issue: The high reactivity of POCl₃ and the elevated temperatures required for the reaction can lead to uncontrolled side reactions and polymerization, especially if the substrate is sensitive or if there are impurities present.

  • Troubleshooting Steps:

    • Purity of the Intermediate: Ensure the thiazolo[5,4-d]pyrimidin-5(4H)-one intermediate is as pure as possible. Residual solvents or byproducts from the previous step can promote decomposition.

    • Lower the Temperature: Try running the reaction at a lower temperature for a longer period.

    • Use a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or acetonitrile along with POCl₃ can help to moderate the reaction and prevent overheating.

    • Gradual Heating: Bring the reaction mixture to the target temperature slowly to maintain control over the reaction.

Q5: What is the purpose of adding a tertiary amine, such as N,N-dimethylaniline, to the POCl₃ reaction?

A5: The addition of a tertiary amine is a common strategy to improve the yield and reaction rate of POCl₃-mediated chlorinations.[12]

  • Mechanistic Role: The tertiary amine acts as a catalyst and an acid scavenger. It can activate the hydroxyl group of the starting material, making it a better leaving group. Additionally, it neutralizes the HCl that is generated during the reaction, which can otherwise inhibit the reaction or contribute to side reactions.

Section 4: Product Isolation and Purification
Q6: I seem to be losing a significant amount of my product during the aqueous work-up and purification. What are the best practices for isolating 5-Chloro-thiazolo[5,4-d]pyrimidine?

A6: The work-up of a POCl₃ reaction is a critical step where a substantial amount of product can be lost if not performed correctly.

  • Causality of the Issue: The primary challenge is the quenching of excess POCl₃, which is a highly exothermic process. The product itself can be susceptible to hydrolysis back to the starting material in aqueous acidic or basic conditions.

  • Optimized Work-up and Purification Protocol:

    • Cooling: After the reaction is complete, cool the mixture to room temperature before quenching.

    • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralization: The resulting solution will be highly acidic. Slowly neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while keeping the temperature low (ice bath). The product will precipitate out as the pH approaches neutral.

    • Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

    • Drying: Dry the crude product under vacuum.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene)[12] or by column chromatography on silica gel.

Troubleshooting_Chlorination start Low Yield in Chlorination Step? q1 Is the POCl3 fresh and colorless? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the reaction mixture turning dark/tarry? yes1->q2 a1 Distill or use fresh POCl3. no1->a1 a1->q2 yes2 Yes q2->yes2 no2 No q2->no2 a2 Lower reaction temperature. Ensure starting material is pure. yes2->a2 q3 Have you tried adding a tertiary amine? no2->q3 a2->q3 yes3 Yes q3->yes3 no3 No q3->no3 q4 Is the work-up performed carefully? yes3->q4 a3 Add 1-2 eq. of N,N-dimethylaniline. no3->a3 a3->q4 yes4 Yes q4->yes4 no4 No q4->no4 end Re-evaluate reaction with optimized conditions. yes4->end a4 Quench slowly on ice. Neutralize carefully at low temperature. no4->a4 a4->end

Caption: Troubleshooting decision tree for the POCl₃ chlorination step.

References

  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. ResearchGate. Available at: [Link]

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]

  • Traube Purine Synthesis. The Merck Index Online. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. Available at: [Link]

  • SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Mansoura Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. Available at: [Link]

  • Proposed mechanisms for radical cyclization of thioamides. ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Taylor & Francis Online. Available at: [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Advanced Mechanical and Thermal Engineering. Available at: [Link]

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Frontiers in Chemistry. Available at: [Link]

  • Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). IntechOpen. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at: [Link]

  • Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available at: [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES. Google Patents.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of 5-Chloro-thiazolo[5,4-d]pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, recurring bottlenecks researchers face when isolating reactive bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, recurring bottlenecks researchers face when isolating reactive bicyclic heterocycles.

Thiazolo[5,4-d]pyrimidine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of adenosine A1/A2A receptor antagonists for neurodegenerative diseases[1][2] and VEGFR-2 inhibitors for tumor angiogenesis[3]. The 5-chloro-substituted intermediate (e.g., 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine) is a critical electrophilic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr)[2]. However, the very electronic properties that make this intermediate synthetically valuable also make its purification notoriously difficult.

This guide provides field-proven, mechanistically grounded solutions to ensure the high-yield isolation of these sensitive intermediates.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 5-chloro-thiazolo[5,4-d]pyrimidine intermediate degrade into a highly polar baseline spot during standard silica gel chromatography?

The Causality: The degradation is not spontaneous; it is an acid-catalyzed hydrolysis driven by the stationary phase. In the thiazolo[5,4-d]pyrimidine core, the C5 position is flanked by two highly electronegative nitrogen atoms (N4 and N6). This creates a severe electron deficiency at C5, highly polarizing the C-Cl bond.

Standard unmodified silica gel has a surface rich in acidic silanol (Si-OH) groups, typically exhibiting a local pH of 4.5 to 5.5[4][5]. When your compound enters the column, these acidic silanols hydrogen-bond to the pyrimidine nitrogens, withdrawing even more electron density from the ring. This hyper-activates the C5 position, allowing trace water in your eluent to attack the carbon, displacing the chloride ion. The result is the formation of a 5-hydroxy derivative, which rapidly tautomerizes into the thermodynamically stable, highly polar 5-oxo (lactam) byproduct that sticks to the baseline.

The Solution: You must neutralize the silanol groups to prevent this activation. Pre-treating the silica gel with 1–2% Triethylamine (TEA) caps the acidic sites, maintaining a local pH of ~7.5 and allowing the intact 5-chloro intermediate to elute safely[4].

G A Crude 5-Chloro-thiazolo [5,4-d]pyrimidine B Standard Silica Gel (Acidic Silanols, pH < 6) A->B Conventional Route D Neutralized Silica / Alumina (TEA treated, pH ~ 7.5) A->D Optimized Route C Degradation: 5-Hydroxy/Oxo Byproduct B->C Hydrolysis (H2O/H+) E Successful Isolation: Pure 5-Chloro Intermediate D->E Elution (Intact)

Caption: Degradation of 5-chloro intermediates on acidic silica versus neutralized phase purification.

Q2: My compound has terrible solubility in hexanes and ethyl acetate. How do I load it onto the column without causing precipitation and band broadening?

The Causality: Fused planar heterocycles like thiazolo[5,4-d]pyrimidines exhibit strong intermolecular π-π stacking and hydrogen bonding (especially if a 7-amino group is present), leading to high crystal lattice energy and poor solubility in non-polar chromatography solvents.

The Solution: Do not attempt liquid loading if solubility is <10 mg/mL. Instead, use Solid Loading . However, never dry-load a sensitive 5-chloro-pyrimidine onto standard silica gel. The heat of the rotary evaporator combined with the acidic silica will cause near-total hydrolysis before the column even begins. Instead, dry-load your sample onto Celite 545 or pre-neutralized silica. Celite is chemically inert and provides excellent dispersion without catalyzing degradation.

Q3: Can I use Reverse Phase (RP) HPLC to purify these 5-chloro intermediates?

The Causality: Yes, but standard RP-HPLC conditions will destroy your product. Most preparative RP-HPLC methods use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape. In an aqueous mobile phase, these acidic modifiers will rapidly hydrolyze the 5-chloro group during the run. The Solution: Switch to a volatile basic buffer. Using 10 mM Ammonium Bicarbonate (NH₄HCO₃) adjusted to pH 8.0 with ammonium hydroxide will suppress hydrolysis, allowing for >98% purity recovery.

Part 2: Quantitative Strategy Matrix

To simplify your experimental design, consult the following self-validating matrix to select the optimal purification strategy based on your specific intermediate's properties.

Purification MethodStationary Phase / ModifierTarget PurityYield RetentionBest Application
Standard Normal Phase Unmodified Silica (pH 4.5-5.5)< 70% (High Hydrolysis)Low (< 30%)Not recommended for 5-chloro derivatives.
Buffered Normal Phase Silica + 1-2% TEA (pH ~7.5)> 95%High (> 85%)Primary purification of crude SNAr mixtures.
Neutral Alumina Aluminum Oxide (Neutral, Brockmann I)> 95%Moderate (~70%)Highly acid-sensitive derivatives where TEA is unwanted.
Basic RP-HPLC C18 + 0.1% NH₄HCO₃ (pH 8.0)> 99%High (> 90%)Final polishing for in vivo assay intermediates.
Trituration Et₂O / DCM / Hexanes> 90%Very High (> 95%)Crude mixtures with >80% starting purity.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating pH checks and inert loading matrices, you eliminate the variables that lead to compound loss.

Protocol 1: TEA-Neutralized Silica Gel Chromatography

Purpose: To perform normal-phase separation without acid-catalyzed hydrolysis.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent system.

  • Slurry Preparation: In a beaker, combine silica gel (230-400 mesh)[5] with the TEA-spiked solvent. Stir gently. Self-Validation Check: Spot a drop of the solvent from the slurry onto wet pH paper; it must read ≥ 7.5.

  • Column Packing: Pour the slurry into the column. Rinse the column with at least 2 column volumes (CV) of the TEA-spiked solvent to ensure all acidic silanol sites are fully capped by the amine.

  • Sample Loading: Dissolve the crude 5-chloro-thiazolo[5,4-d]pyrimidine in a minimum volume of Dichloromethane (DCM) containing 1% TEA. Apply directly to the column head.

  • Elution: Elute using the TEA-spiked mobile phase. The TEA will elute near the solvent front, while your stabilized intermediate will elute according to its intrinsic polarity.

Protocol 2: Inert Solid Loading for Insoluble Intermediates

Purpose: To load highly insoluble planar heterocycles without utilizing degradative acidic silica.

  • Dissolution: Dissolve the crude mixture in a highly solubilizing, volatile solvent (e.g., THF or a DCM/Methanol 9:1 mixture).

  • Matrix Addition: Add Celite 545 to the flask. Use a ratio of 1:3 (Crude Mass : Celite Mass). Crucial: Do not use untreated silica gel.

  • Evaporation: Attach the flask to a rotary evaporator. Lower the water bath temperature to ≤ 30°C to prevent thermal degradation. Evaporate until a free-flowing, dry powder is obtained.

  • Column Application: Carefully pour the dry Celite-adsorbed compound onto the flat head of your pre-packed (and neutralized) silica column. Cap with a thin layer of clean sand to prevent disturbance during solvent addition.

G Start Crude 5-Chloro Mixture Sol Solubility in DCM/EtOAc? Start->Sol Yes High Solubility Sol->Yes >10 mg/mL No Low Solubility Sol->No <10 mg/mL Chrom Liquid Load onto Neutralized Silica (1% TEA) Yes->Chrom Trit Dry Load via Celite 545 OR Trituration No->Trit Pure Purified 5-Chloro Derivative Chrom->Pure Trit->Pure

Caption: Decision matrix for selecting the optimal purification strategy based on intermediate solubility.

References

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. PubMed. Available at: [Link][3]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Guide for Chemical Synthesis & Purification. Obrnuta Faza. Available at:[Link][4]

  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Column Chromatography. Available at:[Link][5]

Sources

Troubleshooting

addressing stability issues of 5-Chloro-thiazolo[5,4-d]pyrimidine in solution

Technical Support Center: Troubleshooting Solution Stability of 5-Chloro-thiazolo[5,4-d]pyrimidine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solution Stability of 5-Chloro-thiazolo[5,4-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of 5-chloro-thiazolo[5,4-d]pyrimidine derivatives. While this scaffold is a highly valuable intermediate and pharmacophore in drug discovery[1], it is notoriously unstable in standard aqueous environments.

The fused thiazole ring exacerbates the electron deficiency of the pyrimidine core, rendering the 5-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting Guides & FAQs

Q1: Why does my 5-Chloro-thiazolo[5,4-d]pyrimidine degrade so rapidly in standard assay buffers? A1: The degradation is primarily driven by hydrolysis via an SNAr mechanism. The pyrimidine ring is inherently electron-deficient, and the fused thiazole ring withdraws further electron density, making the C5 position highly electrophilic. When exposed to water or hydroxide ions in aqueous buffers, a nucleophilic attack occurs, forming a tetrahedral Meisenheimer complex. Subsequent elimination of the chloride leaving group yields the inactive 5-hydroxy (or 5-oxo) degradant[2]. This reaction is significantly accelerated at higher pH levels where the hydroxide concentration is elevated.

Q2: I prepared my stock solution in methanol, but LC-MS shows a mass shift. What happened? A2: You are observing rapid solvolysis. Protic solvents like methanol or ethanol act as nucleophiles. The oxygen in methanol attacks the 5-chloro position, displacing the chlorine to form a 5-methoxy-thiazolo[5,4-d]pyrimidine adduct. To prevent this, stock solutions must be prepared exclusively in anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1].

Q3: What buffers are compatible for downstream biochemical assays? A3: You must strictly avoid buffers containing primary or secondary amines, such as Tris or Glycine. These amines are potent nucleophiles and will rapidly form covalent adducts with the chloropyrimidine[2]. Instead, utilize non-nucleophilic, sterically hindered buffers like HEPES, PIPES, or standard Phosphate-Buffered Saline (PBS). Furthermore, maintain the pH between 6.5 and 7.0 to minimize hydroxide-mediated hydrolysis.

Q4: How can I ensure my DMSO stock hasn't degraded over time? A4: DMSO is highly hygroscopic. If a stock vial is repeatedly opened, it absorbs atmospheric moisture, which slowly hydrolyzes the compound even at -20°C. The self-validating approach is to aliquot the stock immediately upon dissolution into single-use vials, purge the headspace with Argon or Nitrogen gas, and store them at -80°C. Always verify compound integrity via LC-MS prior to critical experiments.

Quantitative Data: Stability Profiling

To illustrate the impact of solvent and buffer choices, the following table summarizes the half-life ( t1/2​ ) of 5-Chloro-thiazolo[5,4-d]pyrimidine under various conditions at 25°C.

Solvent / Buffer SystemNucleophile PresentpHEstimated Half-life ( t1/2​ )Primary Degradant
Anhydrous DMSO (<0.01% H 2​ O)NoneN/A> 6 monthsNone
Methanol (LC-MS Grade)MethanolN/A< 2 hours5-Methoxy adduct
50 mM Tris-HClPrimary Amine, H 2​ O7.4< 15 minutes5-Tris adduct
50 mM HEPESH 2​ O7.4~ 4-6 hours5-Hydroxy (Hydrolysis)
50 mM Phosphate BufferH 2​ O6.5~ 12-18 hours5-Hydroxy (Hydrolysis)

Note: Data derived from kinetic profiling of highly reactive chloropyrimidines[2].

Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

Causality Focus: This protocol eliminates nucleophiles and minimizes moisture ingress to prevent premature SNAr reactions.

  • Equilibration: Allow the lyophilized 5-Chloro-thiazolo[5,4-d]pyrimidine powder to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Dissolve the compound in anhydrous, septum-sealed DMSO (water content <0.005%) to achieve a 10 mM stock concentration. Use a glass syringe to extract the DMSO to avoid introducing ambient air.

  • Aliquotting: Dispense 10-20 µL aliquots into sterile, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each tube for 3-5 seconds to displace atmospheric moisture and oxygen.

  • Storage: Cap immediately and store at -80°C. Thaw only once; discard any unused portion.

Protocol 2: LC-MS Method for Monitoring Compound Integrity

Causality Focus: A self-validating workflow to confirm the absence of hydrolysis or solvolysis adducts before running expensive biological assays.

  • Sample Preparation: Dilute the 10 mM DMSO stock to 10 µM in an aprotic solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Crucial step: The low pH from the formic acid protonates the pyrimidine nitrogens, deactivating the ring towards nucleophilic attack by the water in the mobile phase during the run.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes to minimize time spent in the aqueous mobile phase.

  • Mass Spectrometry: Monitor in Positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Look for the parent ion [M+H]+ . Verify the isotopic pattern (a 3:1 ratio of M : M+2 is characteristic of the single chlorine atom). Scan for the hydrolysis degradant, which presents as a −18 Da mass shift from the parent [M+H]+ ion and lacks the 3:1 isotopic signature due to the loss of the chlorine atom.

Mechanistic and Workflow Visualizations

SNAr_Pathway A 5-Chloro-thiazolo [5,4-d]pyrimidine (Active) B Tetrahedral Meisenheimer Complex A->B H2O / OH- (Hydrolysis) D Amine Adduct (Tris/Glycine Degradant) A->D Primary Amines (SNAr Attack) C 5-Hydroxy Derivative (Inactive Degradant) B->C -HCl

Caption: SNAr degradation pathways of 5-chloro-thiazolo[5,4-d]pyrimidine.

Workflow Start Compound Dissolution CheckSolvent Is solvent anhydrous and aprotic? (e.g., DMSO) Start->CheckSolvent UseProtic Rapid Solvolysis (Degradation) CheckSolvent->UseProtic No (e.g., MeOH, H2O) Store Aliquot & Purge with Argon Store at -80°C CheckSolvent->Store Yes AssayPrep Dilute into Assay Buffer (Immediately before use) Store->AssayPrep CheckBuffer Does buffer contain primary amines? (e.g., Tris) AssayPrep->CheckBuffer UseTris SNAr Adduct Formation (Degradation) CheckBuffer->UseTris Yes UseHEPES Stable for Assay Duration (Use HEPES/PBS at pH 6.5) CheckBuffer->UseHEPES No

Caption: Decision workflow for maintaining solution stability of chloropyrimidines.

References

  • Varano, F., et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals, 2020. URL: [Link]

  • Hall, A., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." ACS Medicinal Chemistry Letters, 2022. URL: [Link]

  • Khademi, Z., Nikoofar, K. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media." RSC Advances, 2020. URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development &amp; Validation for Purity Assessment

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating and validating robust analytical methods for purity assessment.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating and validating robust analytical methods for purity assessment. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve problems effectively. The information herein is grounded in established regulatory principles and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of method development and validation projects.

Q1: What are the essential validation characteristics for a quantitative impurity test method?

A quantitative method designed to assess the purity of a drug substance or product must be thoroughly validated to ensure it is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guideline is the primary reference for these requirements.[1][2] The core validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[1] This is arguably the most critical parameter for a purity-indicating method.

  • Accuracy: The closeness of test results to the true value. For impurity methods, this is often determined by spiking the drug substance or product with known quantities of the impurities.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst, equipment, and day.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[1]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Q2: Why are forced degradation (stress testing) studies mandatory for purity methods?

Forced degradation studies are a cornerstone of developing a "stability-indicating" analytical method. The core purpose is to intentionally degrade the drug substance using more severe conditions than those used for accelerated stability testing.[5][6] These studies are critical for several reasons:

  • Demonstrating Specificity: By generating potential degradation products, you can prove that your analytical method can separate these degradants from the main active pharmaceutical ingredient (API) and from each other.[5][6] This is a key requirement of ICH guidelines.[5]

  • Understanding Degradation Pathways: The studies provide critical insights into the chemical behavior and intrinsic stability of the molecule, helping to identify likely degradation pathways (e.g., hydrolysis, oxidation).[5][7]

  • Informing Formulation and Packaging: Understanding how a molecule degrades under stress helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[5][7][8]

Q3: How much degradation should I aim for in a forced degradation study?

The generally accepted target is to achieve 5-20% degradation of the drug substance.[9] The goal is to generate a detectable level of degradation products without excessively breaking down the main component, which could lead to secondary or tertiary degradants that may not be relevant under normal storage conditions.[9] If a particular stress condition produces excessive degradation (>20%), the experiment should be repeated with less extreme parameters (e.g., lower temperature, shorter duration, or more dilute acid/base).[9]

Q4: What is "peak purity," and can I trust the value from my chromatography data system (CDS)?

Peak purity analysis, typically performed with a photodiode array (PDA) or diode array detector (DAD), is a tool used to assess whether a chromatographic peak is attributable to a single compound.[10] The software compares UV-Vis spectra taken across the peak (at the upslope, apex, and downslope).[10] If the spectra are identical, the peak is considered spectrally pure.

However, relying solely on a software-generated "pure" result can be misleading.[10][11] It is crucial to understand its limitations:

  • It is a qualitative assessment designed to reveal impurities, not definitively prove purity. [10]

  • Co-eluting impurities with very similar spectra may not be detected. [12]

  • Impurities present at very low concentrations may not be detected. [12]

  • Compounds that lack a UV chromophore will be invisible to the detector. [13]

Therefore, a "pass" on a peak purity test increases confidence, but a "fail" is a clear indication of co-elution. Manual inspection of the spectral data is essential, and orthogonal techniques like mass spectrometry (MS) provide a more definitive assessment.[3][11]

Part 2: Troubleshooting Guides

This section provides systematic approaches to common issues encountered during method development and validation.

Guide 1: Common HPLC Chromatography Problems

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. However, issues with the system can mimic method performance problems. A systematic approach to troubleshooting is key.

Problem Problem Observed (e.g., Pressure Fluctuation, Peak Tailing) Review Review Method & History (Recent changes? Solvents fresh?) Problem->Review Isolate Isolate the Component (Pump, Injector, Column, Detector) System Check System (Leaks, Blockages, Connections) Isolate->System Review->Isolate Pump Check Pump (Leaks, Degassing, Check Valves) Column Check Column (Contamination, Void, Age) Pump->Column Resolution Problem Resolved? Column->Resolution System->Pump Document Document Findings & Corrective Action Resolution->Document Yes Escalate Consult Senior Scientist or Instrument Vendor Resolution->Escalate No

Caption: A systematic workflow for HPLC troubleshooting.

Issue 1: Unstable or High System Pressure

  • Symptom: The pressure reading on your HPLC fluctuates rapidly (e.g., ±10 bar) or is consistently higher than the typical operating pressure for the method.

  • Causality: Pressure is generated by the pump pushing the mobile phase through the system. High pressure indicates a blockage or restriction, while fluctuating pressure often points to issues with the pump itself, such as air bubbles or faulty check valves.[14][15]

  • Systematic Troubleshooting Protocol:

    • Check for Leaks: Visually inspect all fittings from the pump to the detector. A salt buildup around a fitting is a tell-tale sign of a slow leak, especially with buffered mobile phases.[14]

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed. Air bubbles in the pump head are a primary cause of pressure fluctuations.[16][17] Purge the pump to remove any trapped air.[14]

    • Isolate the Blockage: Work backward from the detector.

      • Disconnect the tubing at the detector inlet. If pressure returns to normal, the detector cell may be blocked.

      • Reconnect and disconnect at the column outlet. If pressure drops, the column is the source of the high pressure.

      • If pressure is still high after removing the column, the blockage is likely in the injector or the connecting tubing.

    • Address Column Blockage: If the column is the issue, first try flushing it with a strong, compatible solvent (e.g., reverse the column and flush to waste, if permitted by the manufacturer).[15] If this fails, the inlet frit may be clogged with particulate matter from samples. Replace the frit or the column. Consider using a guard column to protect the analytical column.[15][17]

    • Check Pump Components: If pressure fluctuations persist after degassing, the issue may be worn pump seals or faulty check valves.[14][16] These components wear over time and require periodic replacement as part of routine maintenance.

Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

  • Symptom: Peaks are asymmetrical. Tailing peaks have a right-hand slope, fronting peaks have a left-hand slope, and split peaks appear as two merged peaks.[16]

  • Causality: Ideal chromatography produces symmetrical, Gaussian peaks. Asymmetry indicates undesirable interactions or physical problems in the system.

  • Systematic Troubleshooting Protocol:

    • Peak Tailing:

      • Cause (Chemical): Often caused by secondary interactions between basic analytes and acidic silanol groups on the silica stationary phase.

      • Solution: Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.[15] Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. Using a modern, end-capped column with low silanol activity is the most effective solution.

      • Cause (Physical): A partially blocked column frit or a void in the column packing can also cause tailing.[16]

      • Solution: Flush the column. If a void is suspected, the column usually needs to be replaced.

    • Peak Fronting:

      • Cause: This is a classic sign of column overloading or injecting the sample in a solvent that is much stronger than the mobile phase.[16]

      • Solution: Reduce the injection volume or dilute the sample.[14] Whenever possible, prepare the sample in the initial mobile phase.[14]

    • Split Peaks:

      • Cause: This often indicates a problem at the head of the column, such as a partially clogged inlet frit or a void in the packing material.[16] It can also be caused by a dirty injector or a bad injection.[16]

      • Solution: First, try a new injection to rule out an autosampler issue. If the problem persists, disconnect the column, clean all fittings, and re-install. If splitting continues, reverse-flush the column (if allowed). If the problem is not resolved, the column likely needs replacement.

Problem Common Causes Primary Solutions
High Pressure Column/frit blockage, blocked tubingReverse-flush column, replace guard column/frit, check for system blockages.
Pressure Fluctuations Air in pump, faulty check valves, leaksDegas mobile phase, purge pump, replace pump seals/check valves.[15]
Peak Tailing Secondary silanol interactions, column overloadAdjust mobile phase pH, use end-capped column, reduce sample concentration.[15]
Peak Fronting Sample solvent stronger than mobile phase, overloadDilute sample, inject in mobile phase.[16]
Split Peaks Clogged column inlet, void in column packingClean/replace column frit, replace column.[16]
Baseline Noise/Drift Contaminated mobile phase, failing lamp, leaksUse fresh HPLC-grade solvents, replace detector lamp, check for leaks.[15][17]
Retention Time Shift Mobile phase composition change, flow rate issue, column agingPrepare fresh mobile phase, check pump flow rate, equilibrate column properly.[15][17]
Guide 2: Method Validation Parameter Failures
  • Symptom: During validation, an experimental result for a key parameter (e.g., accuracy, precision) falls outside the pre-defined acceptance criteria.

  • Causality: This indicates that the method, as written, is not capable of reliably producing data that meets the required standards. The root cause could be anything from inadequate method specificity to poor sample preparation procedures.

  • Systematic Troubleshooting Protocol:

    • Failed Specificity (Poor Resolution):

      • Problem: A known impurity or degradation product peak is not baseline-resolved from the main peak or another impurity.

      • Investigation: The method lacks the ability to separate all relevant components. This is a fundamental failure for a purity method.[4]

      • Solution: Method re-development is required.

        • Optimize Mobile Phase: Adjust the organic modifier, pH, or buffer concentration.

        • Change Stationary Phase: Select a column with a different selectivity (e.g., switch from a C18 to a Phenyl-Hexyl or Cyano phase).

        • Adjust Gradient: Modify the slope of the gradient to improve the separation of closely eluting peaks.

    • Failed Accuracy (Poor Recovery):

      • Problem: The recovery of a spiked impurity is outside the typical acceptance range (e.g., 80-120%).

      • Investigation:

        • Sample Preparation: Is the impurity fully dissolving in the sample diluent? Adsorption to glassware or filter membranes can also be an issue.

        • Analyte Stability: Could the impurity be degrading in the sample solution during preparation or in the autosampler?

        • Matrix Effects: Components in the sample matrix may be interfering with the quantification.[4]

      • Solution: Evaluate each step of the sample preparation process. Try a different diluent or use silanized glassware. Analyze samples immediately after preparation to check for stability issues.

    • Failed Precision (High %RSD):

      • Problem: The Relative Standard Deviation (%RSD) for a series of injections exceeds the acceptance criteria (e.g., >15% for a low-level impurity).

      • Investigation: High variability can come from the instrument or the method execution.

      • Solution:

        • Check System Suitability: First, confirm the HPLC system itself is performing precisely by running multiple injections of a standard solution. If the system is imprecise, troubleshoot the instrument (see Guide 1).

        • Review Sample Preparation: Inconsistent sample preparation (e.g., weighing, dilution, extraction) is a very common cause of imprecision. Ensure the procedure is clear and that all analysts are performing it identically.

        • Homogeneity: Ensure the sample is homogeneous before taking aliquots for analysis.

Guide 3: Peak Purity Assessment Challenges
  • Symptom: You have a chromatographically pure peak, but you need to provide documented evidence of its purity for validation.

  • Causality: Proving a peak is pure is challenging because you are trying to prove the absence of other components. UV-based PDA/DAD analysis is a useful but imperfect tool.

Start Assess Peak in Chromatogram PDA_Check Perform PDA/DAD Peak Purity Analysis Start->PDA_Check Purity_Result Purity Angle < Threshold? PDA_Check->Purity_Result Manual_Review Manually Inspect Spectra (Upslope vs. Downslope) Are they identical? Purity_Result->Manual_Review Yes Impurity_Detected Impurity Detected (Co-elution) Purity_Result->Impurity_Detected No Spectral_Match Spectra Match? Manual_Review->Spectral_Match High_Confidence High Confidence in Purity (Report PDA results) Spectral_Match->High_Confidence Yes LCMS_Analysis Perform Orthogonal Analysis (e.g., LC-MS) Spectral_Match->LCMS_Analysis No / Unsure Investigate_Method Impurity Confirmed Re-develop method for separation Impurity_Detected->Investigate_Method MS_Result Single Mass Detected? LCMS_Analysis->MS_Result Confirm_Pure Purity Confirmed MS_Result->Confirm_Pure Yes MS_Result->Investigate_Method No

Caption: Decision tree for investigating chromatographic peak purity.

  • Protocol for Robust Peak Purity Assessment:

    • Initial PDA/DAD Analysis: Run the standard peak purity analysis using your CDS. This provides the initial purity angle vs. threshold comparison.

    • Manual Spectral Review: Do not rely solely on the calculated value.[11] Overlay the spectra from the very beginning (upslope), the apex, and the very end (downslope) of the peak. Visually inspect for any differences. Small "shoulders" or changes in the spectral shape at the edges of the peak are strong indicators of co-elution, even if the software gives a passing result.[11]

    • Use Orthogonal Techniques: The most definitive way to confirm peak purity is to use a detector with a different mode of separation, with Mass Spectrometry (MS) being the gold standard.[3] An LC-MS analysis can determine if more than one mass-to-charge ratio (m/z) is present across the chromatographic peak. If only one m/z corresponding to your compound of interest is found, you have very strong evidence of purity.

    • Forced Degradation Samples: The best samples to challenge peak purity are those from forced degradation studies. Analyze the main peak in a degraded sample to ensure that no newly formed degradants are co-eluting with it. This is a critical part of demonstrating specificity.[1]

Part 3: Experimental Protocols & Data Tables

Protocol: Forced Degradation Study Design

This protocol outlines a standard approach for stress testing a new drug substance.

  • Objective: To generate relevant degradation products to support the development and validation of a stability-indicating purity method.

  • Materials: Drug substance, 0.1 N HCl, 0.1 N NaOH, 3-6% Hydrogen Peroxide (H₂O₂), HPLC-grade water and organic solvents.

  • Procedure:

    • Control Sample: Prepare a solution of the drug substance in the analytical diluent at the target concentration. Analyze immediately.

    • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl. Heat gently (e.g., 60-80°C) for a set period (e.g., 2, 4, 8 hours).[6] At each time point, take an aliquot, neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

    • Base Hydrolysis: Repeat the process above using 0.1 N NaOH and neutralizing with HCl.[6]

    • Oxidation: Dissolve the drug substance in a solution of 3-6% H₂O₂. Store at room temperature, protected from light, for a set period. Take aliquots, dilute, and analyze.

    • Thermal Degradation: Store the solid drug substance in an oven (e.g., 80-100°C) for a set period. Also, prepare a solution and store it under heat.

    • Photolytic Degradation: Expose both solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B.[18] A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with the control, using the developed purity method with a PDA/DAD detector.

  • Evaluation:

    • Calculate the percent degradation for the main peak in each condition.

    • Examine the chromatograms for new impurity peaks.

    • Perform a peak purity analysis on the main API peak in each stressed sample to ensure no degradants are co-eluting.

    • Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the increase in impurity peak areas.

Stress Condition Typical Reagent/Condition Primary Goal
Acid Hydrolysis 0.1 N HCl, Heat (60-80°C)To generate acid-labile degradants.[18]
Base Hydrolysis 0.1 N NaOH, Heat (60-80°C)To generate base-labile degradants.[18]
Oxidation 3-6% H₂O₂To simulate oxidative degradation.[18]
Thermal Dry Heat (e.g., 100°C) / Solution HeatTo assess thermal stability.[18]
Photolytic ICH Q1B compliant light sourceTo assess light sensitivity.[18]

References

  • Common Problems in Analytical Method Validation. (2024, May 16). Pharma Specialists.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Arcis.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.
  • Shendarkar, S.M., & Vadvalkar. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Technology Networks.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • Analytical Method Validation: Back to Basics, Part II. (2025, November 26).
  • Peak Purity Analysis. Element Lab Solutions.
  • Letter, W. S. (2017, February 4). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2026, March 10).

Sources

Optimization

optimization of catalysts for cross-coupling reactions

Welcome to the Catalyst Optimization Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting advice. Cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig couplings—are highly sensitive to the micro-environment of the catalytic cycle. A successful reaction requires precise tuning of the transition metal, ligand sterics/electronics, and the base/solvent matrix.

This guide focuses on the causality behind experimental failures and provides self-validating methodologies to optimize your bench-scale and high-throughput workflows.

I. Diagnostic Logic for Catalyst Optimization

Before adjusting parameters blindly, it is critical to diagnose the specific failure point in your reaction. The workflow below outlines the logical progression for identifying the root cause of low yields.

TroubleshootingLogic Start Low Yield / Reaction Failure CheckConv Is starting material consumed? Start->CheckConv NoConv No: Catalyst Poisoning / Inactive Pd CheckConv->NoConv No YesConv Yes: Side Reactions Dominating CheckConv->YesConv Yes OptCat Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) NoConv->OptCat CheckSide Identify Byproducts (LC-MS) YesConv->CheckSide Proto Protodeboronation CheckSide->Proto Homo Homocoupling CheckSide->Homo Dehal Dehalogenation CheckSide->Dehal ProtoFix Use anhydrous solvent & milder base (e.g., K3PO4) Proto->ProtoFix HomoFix Strict anaerobic conditions Degas solvents Homo->HomoFix DehalFix Tune ligand sterics to favor reductive elimination Dehal->DehalFix

Decision-making workflow for diagnosing and optimizing failed cross-coupling reactions.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with an electron-deficient boronic acid is yielding mostly arene byproducts instead of the cross-coupled product. How do I fix this? A1: You are observing protodeboronation , a destructive side reaction where the C-B bond is cleaved by a proton source (often water or protic solvents) and replaced by a hydrogen atom[1]. Electron-deficient and sterically hindered boronic acids are highly susceptible because their productive transmetalation step is inherently slow, allowing the protodeboronation side reaction to outcompete the main catalytic cycle[2].

  • Causality & Solution: Strong bases (like NaOH or KOH) and high temperatures accelerate the hydrolysis of the boronic ester. To suppress this, switch to strictly anhydrous conditions and utilize a milder, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃)[2]. Furthermore, you must accelerate the desired cross-coupling cycle by using a highly active palladium precatalyst paired with bulky, electron-rich Buchwald ligands (like SPhos or XPhos)[2].

Q2: I am seeing significant dehalogenation (reduction) of my aryl halide starting material. What is the mechanism behind this, and how can I suppress it? A2: Dehalogenation occurs when the Pd(II) oxidative addition complex undergoes β -hydride elimination (if aliphatic amines or alkoxides are present) or abstracts a hydrogen atom from the solvent, followed by the reductive elimination of the arene and a proton[3]. This is particularly prevalent with electron-rich aryl halides and highly active catalyst systems[3].

  • Causality & Solution: This happens when oxidative addition is fast, but the subsequent transmetalation is sluggish, leaving the Pd(II) intermediate vulnerable. Employing very bulky ligands forces the palladium center to favor the desired reductive elimination over side pathways[3]. Avoid protic solvents or bases with β -hydrogens (like triethylamine) if dehalogenation is severe.

Q3: My Buchwald-Hartwig amination shows zero conversion. The starting materials remain untouched. What is the root cause? A3: A complete lack of conversion usually indicates a failure in precatalyst activation or rapid catalyst poisoning [1]. Many modern Pd(II) precatalysts require in situ reduction to the active Pd(0) species[1].

  • Causality & Solution: Amines (especially primary aliphatic amines) can strongly coordinate to the Pd center, displacing the phosphine ligand and forming stable, off-cycle resting states. To resolve this, ensure your base is strong enough to activate the precatalyst. Increasing the ligand-to-metal ratio or using a bidentate ligand with a large bite angle (e.g., BINAP, dppf) can prevent the amine from displacing the phosphine ligand[1].

III. Quantitative Data: Ligand Selection Matrix

The choice of ligand dictates the electronic density and steric environment of the palladium center. Use the following table to match ligand properties to your specific experimental hurdles.

Ligand ClassExampleElectronic PropertySteric Bulk (% Buried Vol)Primary Mechanistic AdvantageIdeal Application
Triarylphosphines PPh₃Neutral to slightly donatingModerate (~25%)Baseline stabilization of Pd(0)Unhindered aryl iodides/bromides
Dialkylbiarylphosphines XPhosHighly electron-donatingVery High (> 30%)Accelerates oxidative addition & reductive eliminationSterically hindered substrates, aryl chlorides
Bisphosphines dppfElectron-donatingLarge bite angle (99°)Prevents catalyst poisoning via amine chelationBuchwald-Hartwig amination with primary amines
N-Heterocyclic Carbenes IPrExtremely electron-donatingHigh steric shieldingForms highly stable, highly active Pd speciesChallenging Suzuki couplings, room temperature reactions

IV. Experimental Protocol: High-Throughput Catalyst Screening

To systematically resolve complex coupling issues, High-Throughput Experimentation (HTE) is the industry standard for rapid catalyst optimization[4][5]. By running micro-scale reactions in parallel, you can evaluate the multidimensional chemical space simultaneously.

Objective: Identify the optimal Pd-precatalyst/ligand/base combination for a challenging substrate pair. Self-Validating System: This protocol includes built-in controls. A positive control well (known highly reactive substrates) validates the integrity of the glovebox atmosphere and stock solvents. A negative control well (no catalyst) ensures that background reactivity or contamination is not skewing the data.

Step-by-Step Methodology:

  • Preparation of Stock Solutions (Inside Glovebox):

    • Prepare a 0.1 M stock solution of the aryl halide and a 0.12 M stock solution of the boronic acid in an anhydrous, degassed solvent (e.g., 1,4-dioxane).

    • Prepare 0.01 M stock solutions of various Pd precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and 0.02 M solutions of a diverse ligand library (e.g., XPhos, SPhos, RuPhos, dppf).

  • Dosing the Catalyst Matrix:

    • Using a multichannel pipette or automated liquid handler, dose 10 µL of the Pd stock (1 mol%) and 10 µL of the ligand stock (2 mol%) into the respective wells of a 96-well glass-vial plate[4].

    • Allow 15 minutes for in situ pre-complexation of the catalyst and ligand at room temperature.

  • Addition of Reagents and Base:

    • Add solid bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to designated rows using a solid dosing tool (approx. 2.0 equivalents per well).

    • Dispense 100 µL of the aryl halide stock and 100 µL of the boronic acid stock into all wells.

  • Reaction Execution:

    • Seal the 96-well plate with a Teflon-lined silicone mat and a metal clamp to ensure a pressure-tight seal.

    • Transfer the plate to a heated shaker block set to 80 °C and agitate at 800 rpm for 16 hours.

  • Quenching and Analysis:

    • Cool the plate to room temperature. Carefully open the plate and quench each well with 200 µL of acetonitrile containing a known concentration of an internal standard (e.g., biphenyl).

    • Filter the mixtures through a 96-well Celite plate into an analytical collection plate.

    • Analyze via Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine yield and identify byproducts (e.g., protodeboronation or homocoupling)[4].

V. Mechanistic Pathway & Failure Points

Understanding exactly where the catalytic cycle breaks down is essential for targeted optimization.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Aryl Halide Fail1 Failure: Catalyst Poisoning (e.g., Amine binding) Pd0->Fail1 TransMet Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)2 -> Ar-Pd(II)-Ar') OxAdd->TransMet Boronic Acid + Base Fail2 Failure: Dehalogenation (β-hydride elimination) OxAdd->Fail2 RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TransMet->RedElim Fail3 Failure: Protodeboronation (Hydrolysis of Boronic Acid) TransMet->Fail3 RedElim->Pd0 Product Release

The palladium-catalyzed cross-coupling cycle highlighting critical failure points.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling. Benchchem.
  • Choice of ligand and base to minimize byproducts in coupling reactions. Benchchem.
  • Catalyst Screening Services. Medicilon.
  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. ResearchGate.

Sources

Troubleshooting

challenges in the structural modification of the thiazolo[5,4-d]pyrimidine scaffold

Welcome to the Technical Support Center for the structural modification of the thiazolo[5,4-d]pyrimidine scaffold. As a Senior Application Scientist, I have designed this guide to address the common and complex challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural modification of the thiazolo[5,4-d]pyrimidine scaffold. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter during the synthesis and functionalization of this important heterocyclic system. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your research and development efforts.

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, making it a valuable core for designing a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1] However, its synthesis and modification are not without challenges. This guide is structured to provide practical, experience-based solutions to common problems, from low yields in core synthesis to regioselectivity issues in functionalization.

Troubleshooting Guide

This section is designed to address specific problems you may be encountering in the lab. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Low Yield in the Initial Cyclization to Form the Thiazole Ring

Question: I am attempting to synthesize the thiazolo[5,4-d]pyrimidine core by reacting a 5-amino-4,6-dichloropyrimidine with an isothiocyanate, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this key cyclization step are a frequent challenge. The reaction involves the formation of a thiourea intermediate followed by an intramolecular cyclization. Several factors can impede this process.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • 5-amino-4,6-dichloropyrimidine: This starting material can degrade over time, especially if exposed to moisture. Ensure it is pure and dry. Consider recrystallization if its purity is questionable.

    • Isothiocyanate: The reactivity of isothiocyanates can vary. Ensure you are using a high-quality reagent. If the isothiocyanate is aliphatic, it might be less reactive than its aromatic counterpart, potentially requiring longer reaction times or higher temperatures.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are commonly used to facilitate the dissolution of the starting materials, they can also react with the electrophilic isothiocyanate at higher temperatures. Consider using a less reactive solvent like dioxane or toluene.

    • Temperature: While heating is often necessary for the cyclization step, excessive heat can lead to the decomposition of the starting materials or the thiourea intermediate. It is recommended to monitor the reaction by TLC to find the optimal temperature and time. A stepwise approach, where the thiourea is formed at a lower temperature before heating for cyclization, can sometimes improve yields.

    • Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can facilitate the cyclization by deprotonating the thiourea intermediate. However, a strong base might lead to unwanted side reactions.

  • Side Reactions:

    • Hydrolysis: Any moisture in the reaction can lead to the hydrolysis of the isothiocyanate and the dichloropyrimidine. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Dimerization/Polymerization: At high concentrations and temperatures, the isothiocyanate can self-react. Maintaining a moderate concentration can mitigate this.

Troubleshooting Workflow:

start Low Yield in Cyclization purity Check Starting Material Purity start->purity Step 1 conditions Optimize Reaction Conditions purity->conditions If pure recrystallize Recrystallize Pyrimidine purity->recrystallize fresh_iso Use Fresh Isothiocyanate purity->fresh_iso side_reactions Investigate Side Reactions conditions->side_reactions If still low yield solvent Screen Solvents (e.g., Dioxane) conditions->solvent temp Optimize Temperature (TLC monitoring) conditions->temp base Add Mild Base (e.g., DIPEA) conditions->base solution Improved Yield side_reactions->solution Implement mitigation anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous concentration Adjust Concentration side_reactions->concentration

Caption: Troubleshooting workflow for low cyclization yield.

Issue 2: Byproduct Formation During Chlorination with Phosphorus Oxychloride (POCl₃)

Question: I am converting a dihydroxythiazolo[5,4-d]pyrimidine to the corresponding dichloro derivative using POCl₃, but I am getting a complex mixture of products that is difficult to purify. What are the common byproducts and how can I obtain a cleaner reaction?

Answer:

Chlorination of hydroxypyrimidines with POCl₃ is a standard but often problematic transformation. The harsh, acidic conditions and high temperatures can lead to several side reactions.

Common Byproducts and Their Prevention:

ByproductFormation MechanismPrevention Strategy
Monochloro-hydroxy intermediate Incomplete reaction due to insufficient POCl₃, low temperature, or short reaction time.Use a slight excess of POCl₃, ensure adequate heating (reflux), and monitor the reaction to completion using TLC or LC-MS.
Phosphorylated species Reaction of the hydroxyl groups with POCl₃ to form phosphate esters.Use of a tertiary amine base like N,N-diethylaniline can help to scavenge HCl produced and drive the reaction towards the desired product.
Ring-opened products Cleavage of the pyrimidine or thiazole ring under the harsh acidic conditions.Minimize reaction time and temperature. Once the reaction is complete (as per TLC), quench it immediately.
Tarry decomposition products General decomposition of the starting material or product at high temperatures.Conduct the reaction at the lowest effective temperature. Consider using a co-solvent like toluene to moderate the reaction temperature.

Optimized Protocol for Cleaner Chlorination:

  • Drying: Thoroughly dry the starting dihydroxythiazolo[5,4-d]pyrimidine under high vacuum.

  • Reagents: Use freshly distilled POCl₃.

  • Base: Add 1-2 equivalents of N,N-diethylaniline to the starting material.

  • Reaction: Slowly add POCl₃ (2-3 equivalents) at 0 °C. Then, heat the mixture to reflux and monitor by TLC.

  • Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: I am struggling with the purification of my final thiazolo[5,4-d]pyrimidine derivative. It seems to be very polar and either streaks on the silica column or is insoluble in common recrystallization solvents. What purification strategies can I try?

A1: Purification of polar heterocyclic compounds is a common hurdle. Here are several strategies to consider:

  • Column Chromatography:

    • Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient might be more effective than normal-phase silica gel chromatography.

    • Amine-Treated Silica: If your compound is basic, using silica gel treated with triethylamine can prevent streaking. You can also add a small percentage (e.g., 1%) of triethylamine or ammonia to your eluent.

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can improve separation on normal-phase silica.

  • Recrystallization:

    • Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. A good solvent system will dissolve your compound when hot but not when cold. Common solvents to try for polar compounds include ethanol, isopropanol, acetonitrile, and mixtures like DMF/water or dioxane/water.

    • Trituration: If a good recrystallization solvent cannot be found, trituration can be effective for removing minor impurities. This involves suspending the crude product in a solvent in which it is poorly soluble and stirring for an extended period. The impurities may dissolve, leaving behind the purified solid.

  • Solid-Phase Synthesis:

    • For library synthesis, consider a solid-phase approach. Attaching your starting material to a solid support allows for easy purification by simple filtration after each reaction step. The final product is then cleaved from the support in a relatively pure form.

Q2: How can I achieve regioselective functionalization of the thiazolo[5,4-d]pyrimidine core, for example, at the C2, C5, or C7 positions?

A2: Achieving regioselectivity is a key challenge in elaborating the thiazolo[5,4-d]pyrimidine scaffold. The reactivity of each position depends on the existing substituents. Here's a general guide:

  • C7 Position: If you start with a 7-chlorothiazolo[5,4-d]pyrimidine, this position is highly susceptible to nucleophilic aromatic substitution (SNAr). You can introduce a variety of amines, thiols, and other nucleophiles at this position.[2]

  • C2 and C5 Positions:

    • Suzuki Coupling: If you have chloro or bromo substituents at the C2 or C5 positions, you can introduce aryl or heteroaryl groups via Suzuki coupling. The reactivity can be modulated by the choice of palladium catalyst and ligand. For less reactive chlorides, using bulky, electron-rich phosphine ligands is often necessary.

    • Direct C-H Arylation: Recent methods have been developed for the direct C-H arylation of the thiazole ring at the C2 position. This avoids the need for pre-functionalization with a halogen. One reported method uses a Pd(PPh₃)₄ catalyst with Ag₂CO₃ in water.[3][4]

Decision Tree for Regioselective Functionalization:

start Desired Functionalization Position? c7 C7 Position start->c7 c2_c5 C2 or C5 Position start->c2_c5 snar Use Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, etc. c7->snar Have 7-chloro derivative? halogenated halogenated c2_c5->halogenated Have chloro/bromo derivative? non_halogenated non_halogenated c2_c5->non_halogenated No halogen present? suzuki Use Suzuki Coupling halogenated->suzuki Yes ch_arylation Consider Direct C-H Arylation at C2 non_halogenated->ch_arylation Yes

Caption: Decision tree for regioselective functionalization.

Q3: Lawesson's reagent is giving me a complex mixture of byproducts during the thionation of a carbonyl group on my pyrimidine precursor. Are there any milder or more efficient alternatives?

A3: Yes, while Lawesson's reagent is a classic thionating agent, it can be problematic due to its limited solubility and the formation of phosphorus-containing byproducts that complicate purification. Here are some alternatives:

  • Phosphorus Pentasulfide (P₄S₁₀): This is another common thionating agent. It is often used in pyridine. While effective, it can also be harsh and lead to byproducts.

  • P₂S₅-Pyridine Complex: This complex, formed by refluxing P₄S₁₀ in dry pyridine, is reported to be a more stable and efficient thionating reagent, especially at higher temperatures. Its use can lead to cleaner reactions and easier purification by simple filtration.

  • Davy Reagents: These are a class of 2,4-bis(alkylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfides. They are generally more soluble in organic solvents than Lawesson's reagent and can be more selective.

Comparison of Thionating Reagents:

ReagentAdvantagesDisadvantages
Lawesson's Reagent Widely used, commercially available.Poor solubility, byproduct formation complicates purification.
Phosphorus Pentasulfide (P₄S₁₀) Inexpensive, powerful thionating agent.Can be harsh, requires anhydrous conditions.
P₂S₅-Pyridine Complex More stable at high temperatures, cleaner reactions.Not commercially available, needs to be prepared.
Davy Reagents Better solubility, potentially more selective.More expensive than Lawesson's reagent.

References

  • Su, Y.-X., Deng, Y.-H., Ma, T.-T., Li, Y.-Y., & Sun, L.-P. (2012). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. Green Chemistry, 14(7), 1811. [Link]

  • Badcock, M. (2012). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. Green Chemistry Blog. [Link]

  • Su, Y.-X., Deng, Y.-H., Ma, T.-T., Li, Y.-Y., & Sun, L.-P. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry.
  • Thiazolopyrimidine derivatives and preparation thereof. (1971).
  • Hendriks, T., Van den Bergh, J., & Maes, W. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(26), 4663–4672. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45). [Link]

  • Hendriks, T., Van den Bergh, J., & Maes, W. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. ResearchGate. [Link]

  • Struggling on suzuki couplings. (2026, February 12). Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]

  • Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. (2024). MDPI. [Link]

  • Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. (2023). Semantic Scholar. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. [Link]

  • Identification of thiazolo[5,4-d]pyrimidine Derivatives as Potent Antiproliferative Agents Through the Drug Repurposing Strategy. (2017). PubMed. [Link]

  • Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (2012). Indian Academy of Sciences. [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2005). PubMed. [Link]

  • Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines. (2022). MDPI. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Indian Academy of Sciences. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). ResearchGate. [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (2015). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). RSC Publishing. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. (2019). PubMed. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships of Thiazolo[5,4-d]pyrimidines

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of thiazolo[5,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals seeking to unders...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of thiazolo[5,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this privileged heterocyclic scaffold. As a purine bioisostere, the thiazolo[5,4-d]pyrimidine core has proven to be a versatile template for designing potent and selective modulators of various biological targets, demonstrating a wide array of pharmacological activities.[1] This document will provide an in-depth analysis of how structural modifications to this core influence its biological activity, supported by experimental data and protocols.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine ring system is a fused heterocycle that mimics the structure of endogenous purines, allowing it to interact with a range of biological targets.[1] This structural similarity to adenine and guanine has been a key driver in its exploration for various therapeutic applications.[1] Compounds bearing this scaffold have shown diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and adenosine receptor antagonism.[2][3] This guide will delve into the SAR of these compounds, focusing on key therapeutic areas where they have shown significant promise.

I. Thiazolo[5,4-d]pyrimidines as Antiproliferative Agents

The thiazolo[5,4-d]pyrimidine scaffold has been extensively investigated for its potential in cancer therapy.[2][3][4] SAR studies have revealed that substitutions at the C2, C5, and C7 positions of the ring system are critical for modulating their antiproliferative activity.

Structure-Activity Relationship Analysis

A systematic variation of substituents at three key regions of the thiazolo[5,4-d]pyrimidine core has led to the identification of potent antiproliferative agents.[5] One study demonstrated that substitution with a morpholine moiety led to a compound with potent activity against the MGC803 human gastric cancer cell line (IC50 = 1.03 μM) and good selectivity over normal GES-1 cells (IC50 = 38.95 μM).[5][6]

Another study identified compound 7i as a potent inhibitor of human gastric cancer cells MGC-803 and HGC-27, with IC50 values of 4.64 and 5.07 μM, respectively.[2][4] This compound also exhibited a favorable selectivity profile, being approximately 12-fold more selective for MGC-803 cells over normal GES-1 cells.[2][4]

Further investigations led to the discovery of compound 22 , which showed strong antiproliferative activity against the HGC-27 cell line with an IC50 value of 1.22 μM and low toxicity against GES-1 cells.[7] Mechanistic studies revealed that this compound induced apoptosis by up-regulating Bax and down-regulating Bcl-2 expression.[7]

The general SAR for antiproliferative activity can be summarized as follows:

  • Position 2: Aromatic or heteroaromatic substituents are often favored.

  • Position 5: Substitution with small alkyl groups or aromatic rings can influence potency and selectivity.

  • Position 7: Introduction of amino or substituted amino groups is a common strategy to enhance activity.

SAR_Antiproliferative scaffold scaffold R2 R2 scaffold->R2 R5 R5 scaffold->R5 R7 R7 scaffold->R7 activity activity R2->activity R5->activity R7->activity

Comparative Data of Antiproliferative Thiazolo[5,4-d]pyrimidines
CompoundR2 SubstituentR5 SubstituentR7 SubstituentTarget Cell LineIC50 (µM)Selectivity (Cancer vs. Normal)Reference
7i PhenylMethylSubstituted amineMGC-8034.64~12-fold[2][4]
7i PhenylMethylSubstituted amineHGC-275.07-[2][4]
24 Not specifiedNot specifiedMorpholineMGC8031.03~38-fold[5][6]
22 Not specifiedNot specifiedNot specifiedHGC-271.22High[7]

II. Thiazolo[5,4-d]pyrimidines as Adenosine Receptor Antagonists

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising template for the development of potent and selective adenosine receptor (AR) antagonists.[1][8] Modifications at the C2, C5, and C7 positions have been shown to modulate affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3).[8]

Structure-Activity Relationship Analysis

Initial studies identified 5-methyl-2-phenylthiazolo[5,4-d]pyrimidin-7-one as a potent and selective human A3 AR antagonist.[8] Replacing the 7-oxo function with a 7-amino group significantly altered the AR affinity and selectivity, leading to compounds with good affinity for the hA2A and hA1 ARs and low activity at the hA3 subtype.[8]

Further exploration of the 7-amino-thiazolo[5,4-d]pyrimidine series revealed that the nature of the substituent at position 2 and 5 is crucial for modulating affinity.[9] For instance, introducing a 2-(2-fluorobenzyl) group at C2 and a furan-2-yl group at C5 resulted in a compound with high affinity for both hA1 (Ki = 1.9 nM) and hA2A (Ki = 0.06 nM) receptors.[10]

The key SAR findings for adenosine receptor antagonism are:

  • Position 7: A 7-amino group generally favors A1 and A2A receptor affinity, while a 7-oxo group can lead to A3 selectivity.[8]

  • Position 2: Aryl or heteroaryl groups are common. The nature of substitution on these rings can fine-tune affinity and selectivity.

  • Position 5: Introduction of aryl or heteroaryl groups can significantly impact affinity for different AR subtypes.[9]

SAR_AR_Antagonists cluster_R7 Position 7 Substitution R7_amino R7_amino A1_A2A A1_A2A R7_amino->A1_A2A R7_oxo R7_oxo A3 A3 R7_oxo->A3 scaffold scaffold scaffold->R7_amino scaffold->R7_oxo

Comparative Data of Thiazolo[5,4-d]pyrimidine Adenosine Receptor Antagonists
CompoundR2 SubstituentR5 SubstituentR7 SubstituenthA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)Reference
1 PhenylMethylOxoInactiveInactivePotent[8]
2 PhenylMethylAminoGood affinityGood affinityLow affinity[8]
18 2-FluorobenzylFuran-2-ylAmino1.90.06-[10]
4 4-ChlorophenylMethylOxo--18[11]

III. Thiazolo[5,4-d]pyrimidines as Kinase and Phosphodiesterase Inhibitors

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its potential to inhibit protein kinases and phosphodiesterases (PDEs), which are crucial targets in various diseases, including cancer.[12][13]

Structure-Activity Relationship Analysis

As kinase inhibitors, thiazole-containing pyrimidines have shown potent activity against cyclin-dependent kinases (CDKs).[12] One derivative demonstrated high potency as a CDK9 inhibitor with strong antiproliferative effects on various cancer cell lines (IC50 values ranging from 0.64 to 2.01 μM).[12]

In the context of phosphodiesterase inhibition, certain thiazolopyrimidine derivatives have been identified as potent PDE5 inhibitors.[13] For instance, compound 3c exhibited a remarkable PDE5 inhibitory activity with an IC50 of 0.046 nM, which is more potent than the reference drug sildenafil (IC50 = 0.689 nM).[13]

The SAR for these targets is still emerging, but initial findings suggest:

  • Kinase Inhibition: Specific substitution patterns are required to achieve selectivity for different kinases. The inclusion of a benzothiazole ring has been noted as critical for the activity and selectivity of some PI3K/mTOR inhibitors.[12]

  • PDE5 Inhibition: The overall shape and electronic properties of the molecule, dictated by substituents at various positions, are crucial for fitting into the active site of the enzyme.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies for the synthesis and biological evaluation of thiazolo[5,4-d]pyrimidine derivatives.

General Synthesis of the Thiazolo[5,4-d]pyrimidine Core

A common and efficient method for the synthesis of the thiazolo[5,4-d]pyrimidine scaffold involves the utilization of 5-amino-4,6-dichloropyrimidine as a precursor.[14]

Step 1: Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines

  • To a solution of 5-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol), add an appropriate isothiocyanate.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to afford the 2-amino-7-chloro-thiazolo[5,4-d]pyrimidine derivative.

Synthesis_Workflow start start reagent reagent start->reagent reaction reaction reagent->reaction product product reaction->product

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Adenosine Receptor Binding Assays

The affinity of the compounds for different adenosine receptor subtypes is determined through radioligand binding assays.

General Protocol:

  • Prepare cell membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

  • Incubate the cell membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3) in the presence of increasing concentrations of the test compounds.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) values from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold is a remarkably versatile platform in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and selectivity. As our understanding of the SAR of these compounds continues to grow, so too will their potential for the development of novel therapeutics for a wide range of diseases.

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2). [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1647-1652. [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1647–1652. [Link]

  • Geng, P. F., Li, Z. H., Liu, X. Q., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Med. Chem., 8, 1647-1652. [Link]

  • Catarzi, D., Varano, F., Colotta, V., Filacchioni, G., Poli, D., & Martini, C. (2007). Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Bioorganic & medicinal chemistry, 15(1), 226-236. [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1647-1652. [Link]

  • Varano, F., Catarzi, D., Falsini, M., Dal Ben, D., Taliani, S., Volpini, R., ... & Colotta, V. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4165. [Link]

  • Geng, P. F., Li, Z. H., Liu, X. Q., Zhao, T. Q., Ma, J. L., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. European journal of medicinal chemistry, 138, 1056-1065. [Link]

  • Catarzi, D., Varano, F., Colotta, V., Filacchioni, G., Poli, D., & Martini, C. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European journal of medicinal chemistry, 96, 105-121. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Bioorganic & medicinal chemistry, 25(11), 2937-2948. [Link]

  • Geng, P. F., Li, Z. H., Liu, X. Q., Zhao, T. Q., Ma, J. L., Wei, H. M., ... & Liu, H. M. (2017). Identification of thiazolo[5,4-d]pyrimidine Derivatives as Potent Antiproliferative Agents Through the Drug Repurposing Strategy. European journal of medicinal chemistry, 135, 133-141. [Link]

  • Varano, F., Catarzi, D., Falsini, M., Dal Ben, D., Taliani, S., Volpini, R., ... & Colotta, V. (2021). Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. Molecules, 26(14), 4165. [Link]

  • Varano, F., Falsini, M., Catarzi, D., Dal Ben, D., Taliani, S., Volpini, R., ... & Colotta, V. (2020). Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. Bioorganic & medicinal chemistry letters, 30(9), 127067. [Link]

  • Abdel-Ghaffar, T. R., & El-Damasy, A. K. (2018). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(1), 2-25. [Link]

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36989-37014. [Link]

  • Varano, F., Falsini, M., Catarzi, D., Dal Ben, D., Taliani, S., Volpini, R., ... & Colotta, V. (2025). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 30(21), 5263. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & El-Sayed, M. A. (2021). Design, synthesis and chemoinformatic studies of new thiazolopyrimidine derivatives as potent anticancer agents via phosphodiesterase-5 inhibition and apoptotic inducing activity. Bioorganic Chemistry, 114, 105072. [Link]

  • Gorin, Y. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 26(3), 1533. [Link]

Sources

Comparative

Validation of IC50 Values for Novel Thiazolo[5,4-d]pyrimidine Compounds: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The development of targeted therapies in oncology relies he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of targeted therapies in oncology relies heavily on the discovery of versatile, high-affinity molecular scaffolds. Thiazolo[5,4-d]pyrimidines have emerged as highly effective purine bioisosteres[1]. By replacing the nitrogen at position 9 of the purine ring with a sulfur atom, these compounds perfectly mimic the spatial geometry of adenine. This structural homology allows them to act as highly potent, ATP-competitive inhibitors against critical kinase targets, most notably Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2].

This guide provides an objective, data-driven comparison of novel thiazolo[5,4-d]pyrimidine derivatives against industry-standard kinase inhibitors (e.g., Wortmannin, Sorafenib). Furthermore, it details the rigorously validated experimental protocols required to determine their half-maximal inhibitory concentrations (IC50), explaining the causality behind each methodological choice to ensure a self-validating assay system.

Pathway VEGFR2 VEGFR-2 (Angiogenesis) Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis PI3K PI3K (Survival/Proliferation) AKT AKT Kinase PI3K->AKT Thiazolo Thiazolo[5,4-d]pyrimidines (Purine Bioisosteres) Thiazolo->VEGFR2 Inhibits Thiazolo->PI3K Inhibits mTOR mTOR Complex AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Dual inhibition of VEGFR-2 and PI3K/AKT/mTOR pathways by thiazolo[5,4-d]pyrimidines.

Comparative Performance Data

To benchmark the efficacy of novel thiazolo[5,4-d]pyrimidine derivatives, we compare their IC50 values against established commercial inhibitors. Structural modifications, particularly 5-amino linkages and urea substitutions, have yielded compounds with low nanomolar potency[3]. For instance, "Compound 17" and "Compound 3l" represent optimized derivatives targeting VEGFR-2 and PI3K, respectively[2][3].

Table 1: Biochemical Kinase Inhibition (IC50) Comparison
Compound / InhibitorTarget KinaseIC50 ValueSelectivity ProfileReference Standard
Compound 17 (Novel)VEGFR-23.5 nMHigh (DFG-out conformation)Sorafenib
Compound 19a (Novel)PI3Kα3.6 nMPan-PI3K active; low PI3KβWortmannin
Compound 3l (Novel)VEGFR-21.65 µMModerateSorafenib
Sorafenib (Standard)VEGFR-2~10 nMMulti-kinase inhibitorN/A
Wortmannin (Standard)PI3Kα~4.0 nMIrreversible pan-PI3KN/A
Table 2: Cellular Anti-Proliferative Activity

Biochemical potency must translate to cellular efficacy. The table below compares the cellular IC50 values in relevant cancer and endothelial cell lines.

Compound / InhibitorCell LineAssay TypeIC50 ValueCellular Phenotype
Compound 17 HUVECTube Formation< 10 nMSuppressed VEGF-induced Erk
Compound 3l HUVECProliferation (MTT)1.65 µMAnti-angiogenic
Compound 7i MGC-803 (Gastric)Proliferation (MTT)4.64 µMApoptosis induction
5-Fluorouracil MGC-803 (Gastric)Proliferation (MTT)~5.00 µMDNA synthesis inhibition

Data Synthesis: The novel thiazolo[5,4-d]pyrimidine derivatives (e.g., Compound 19a and 17) demonstrate biochemical IC50 values on par with, or superior to, standard inhibitors like Wortmannin and Sorafenib. Crucially, compounds like 7i exhibit a 12-fold selectivity window between cancer cells (MGC-803) and normal gastric epithelial cells (GES-1), indicating a highly favorable toxicity profile[4].

Experimental Validation Protocols

As an application scientist, I emphasize that an IC50 value is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, incorporating internal controls and specific biochemical parameters to ensure data integrity.

PI3K Biochemical Inhibition Assay (HTRF Method)

Homogeneous Time-Resolved Fluorescence (HTRF) is the preferred method for PI3K validation because it provides a highly sensitive, non-radioactive alternative to traditional 32P radiometric assays[5].

Causality & Assay Design: Thiazolo[5,4-d]pyrimidines are ATP-competitive[1]. Therefore, the ATP concentration in the assay must be strictly maintained at or slightly below the Michaelis-Menten constant ( Km​ ) for the specific PI3K isoform. If ATP concentrations are too high, the competitive inhibitor will be outcompeted, artificially inflating the IC50 value.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the thiazolo[5,4-d]pyrimidine compound in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Reaction Master Mix: In a 384-well low-volume plate, combine recombinant human PI3K protein (e.g., p110α/p85α) with the kinase reaction buffer (50 mM HEPES, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate Addition: Add PIP2 substrate and ATP (at Km​ , typically 10-20 µM). Self-Validation Step: Include a positive control (Wortmannin, 0.1 µM) and a negative control (DMSO vehicle only) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Detection: Add the HTRF detection reagents (Europium-labeled anti-PIP3 antibody and Allophycocyanin-labeled PIP3 tracer). The binding of the antibody to the generated PIP3 disrupts the FRET signal.

  • Readout & Analysis: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Calculate the IC50 using a 4-parameter non-linear regression model in GraphPad Prism.

VEGFR-2 Cellular Validation (HUVEC Tube Formation Assay)

Biochemical IC50 does not always correlate with in vivo efficacy due to factors like membrane permeability and intracellular compound stability. Therefore, orthogonal validation using Human Umbilical Vein Endothelial Cells (HUVECs) is mandatory[2][3].

Causality & Assay Design: HUVECs naturally form capillary-like tube structures when plated on Matrigel in the presence of VEGF. By quantifying the disruption of this network, we directly measure the anti-angiogenic phenotype of the VEGFR-2 inhibitor.

Step-by-Step Protocol:

  • Matrix Preparation: Coat a 96-well plate with 50 µL of growth factor-reduced Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs (passages 2-5 to ensure receptor expression integrity) and resuspend in basal medium containing 20 ng/mL VEGF. Seed at 1.5×104 cells/well.

  • Compound Treatment: Add the thiazolo[5,4-d]pyrimidine compounds at their calculated biochemical IC50, 10x IC50, and 0.1x IC50.

  • Incubation & Imaging: Incubate for 6-8 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length and number of branch points.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Assay Biochemical Assay (HTRF/FRET for PI3K) Prep->Assay Read Signal Detection (Microplate Reader) Assay->Read Analysis Data Analysis (Non-linear Regression) Read->Analysis Cell Orthogonal Validation (Cell Viability/MTT) Analysis->Cell

Step-by-step experimental workflow for the validation of IC50 values.

Strategic Recommendations for Drug Developers

When evaluating novel thiazolo[5,4-d]pyrimidine derivatives against standard alternatives, developers should prioritize the following:

  • Scaffold Rigidity: The incorporation of rigid heterocyclic groups (e.g., 4-morpholinyl or 2-pyridyl) at the 5-position significantly enhances hydrogen bonding with the hinge region of the kinase, driving IC50 values into the single-digit nanomolar range[6].

  • Selectivity Profiling: Because these compounds are purine bioisosteres, off-target effects on other ATP-dependent enzymes are a risk. Always run a broad kinase panel (e.g., KINOMEscan) to ensure selectivity for PI3K or VEGFR-2 over related kinases like mTOR or AKT.

  • Solubility Optimization: N-methylation of the amine linker has been shown to control the twisted molecular conformation, significantly improving aqueous solubility and oral bioavailability without sacrificing IC50 potency[3].

References

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry Academia.edu[Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors PubMed / Chemistry & Biodiversity (2019)[Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents ResearchGate[Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway PMC / NIH[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors ResearchGate[Link]

  • Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine

Comprehensive Safety & Operational Guide: Handling 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine As a Senior Application Scientist, I frequently observe laboratories underestimating the reactivity of halogenated fused pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine

As a Senior Application Scientist, I frequently observe laboratories underestimating the reactivity of halogenated fused pyrimidines. 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS: 13316-08-0) [1] is a highly valuable electrophilic building block in drug discovery, particularly for synthesizing kinase inhibitors via nucleophilic aromatic substitution (SNAr). However, the exact chemical properties that make it synthetically useful also make it a potent occupational hazard.

This guide provides the definitive operational and safety protocols for handling, transferring, and disposing of this compound, ensuring your laboratory maintains both scientific integrity and uncompromising safety.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

To handle this compound safely, you must understand its intrinsic reactivity. The fused thiazolopyrimidine core acts as a strong electron-withdrawing system. Consequently, the chlorine atom at the C5 position is highly activated, making it exceptionally prone to rapid SNAr reactions ()[2].

  • Dermal and Ocular Toxicity (H315, H319)[3]: If the chemical dust contacts your skin or eyes, the 5-chloro group will rapidly react with biological nucleophiles (such as the primary amines of lysine residues or thiols of cysteine in your proteins). This covalent modification leads to severe irritation and potential sensitization.

  • Respiratory Hazard (H335): Upon prolonged exposure to atmospheric moisture, the compound undergoes slow hydrolysis, releasing trace amounts of hydrogen chloride (HCl) gas. Inhaling this dust or the evolved HCl causes acute respiratory tract irritation.

HazardMechanism A 5-Chloro-[1,3]thiazolo [5,4-d]pyrimidine (Highly Electrophilic) B Atmospheric Moisture (H2O) A->B Exposure to Air C Biological Nucleophiles (Skin/Eye Proteins: -NH2, -SH) A->C Direct Contact D Hydrolysis Releases HCl Gas B->D E Covalent Protein Modification (SNAr Reaction) C->E F Respiratory Irritation (H335) D->F G Skin/Eye Irritation & Sensitization (H315, H319) E->G

Mechanistic hazard pathway of electrophilic 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine.

Physical Properties & Hazard Data Summary

Property / MetricValue / ClassificationOperational Implication
CAS Number 13316-08-0[1]Unique identifier for SDS cross-referencing.
Molecular Weight 171.61 g/mol [1]Required for stoichiometric calculations.
GHS Hazard Codes H302, H315, H319, H335[3]Dictates strict isolation and PPE requirements.
Reactivity Profile Highly Electrophilic (SNAr)Reacts rapidly with water, amines, and thiols.
Storage Conditions 2-8°C, Inert Atmosphere[1]Prevents ambient hydrolysis and degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly reactive electrophiles. Under[4], a specific hazard assessment mandates the following protective matrix:

  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Nitrile (minimum 4 mil thickness) for basic tactile dexterity.

    • Outer Glove: Neoprene or heavy-duty Nitrile (8 mil). Scientific Rationale: If you are dissolving this compound in polar aprotic solvents (like DMF or DMSO) for your reaction, standard thin nitrile offers virtually zero breakthrough resistance to the solvent. The solvent acts as a carrier, dragging the dissolved reactive compound directly through the glove and into your skin.

  • Eye/Face Protection: Snug-fitting chemical splash goggles. If handling quantities >10 grams or preparing pressurized reaction vessels, a full-face shield must be worn over the goggles.

  • Respiratory & Engineering Controls: Never handle the dry powder on an open bench. All weighing and transferring must occur inside a certified chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm).

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Do not just follow steps; understand the goal: Minimize aerosolized dust and prevent moisture exposure.

  • Environmental Prep: Purge the analytical balance enclosure (located inside the fume hood) with a gentle stream of Nitrogen or Argon. This prevents ambient moisture from initiating hydrolysis.

  • Static Mitigation: Halogenated heterocycles often carry a static charge, causing the powder to "jump" when manipulated. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

  • Weighing & Transfer: Weigh the required mass into a tared vial. Immediately cap the vial. Do not transport open containers of the powder across the lab.

  • In-Situ Dissolution: To minimize exposure, introduce your reaction solvent (e.g., anhydrous THF or DMF) directly into the weighing vial via syringe, dissolving the compound before transferring it to the main reaction flask.

HandlingWorkflow Start Preparation Ensure Fume Hood >80 fpm Weigh Weighing Use Antistatic Tools in Hood Start->Weigh Transfer Transfer Dissolve in Reaction Solvent Weigh->Transfer Spill Spill Detected? Transfer->Spill Mitigate Mitigation Cover with Damp Absorbent Spill->Mitigate Yes Quench Decontamination Quench Tools with 1M NaOH Spill->Quench No Mitigate->Quench Waste Waste Disposal Collect as Halogenated Waste Quench->Waste

Operational workflow for safe handling, transfer, and disposal of the chemical.

Spill Mitigation and Emergency Response

If a spill occurs outside the fume hood, a self-validating mitigation protocol must be enacted immediately:

  • Evacuate & Isolate: Clear the immediate area of unprotected personnel.

  • Suppress Dust (Do NOT Sweep): Sweeping aerosolizes the reactive dust. Instead, gently cover the spill with paper towels dampened with a mild 5% sodium bicarbonate solution. The moisture suppresses the dust, and the mild base immediately begins hydrolyzing and neutralizing the reactive 5-chloro group.

  • Collect: Scoop the neutralized slurry into a designated hazardous waste container using a plastic dustpan. Wash the area with soap and water.

Waste Disposal and Chemical Quenching Plan

Never dispose of the active compound directly into mixed organic waste, as it may react exothermically with unknown amines or alcohols in the carboy.

Self-Validating Quenching Protocol: According to , the compound must be deactivated before disposal.

  • Dissolve residual 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine in a water-miscible solvent (e.g., ethanol or THF).

  • Slowly add an excess of 1M NaOH (aqueous) while stirring. The hydroxide ion will cleanly substitute the chloride via SNAr, yielding the benign 5-hydroxy/oxo derivative and NaCl.

  • Stir for 2 hours at room temperature to ensure complete conversion.

  • Neutralize the solution to pH 7 using 1M HCl.

  • Dispose of the neutralized mixture in the aqueous/halogenated organic waste stream according to institutional guidelines.

References

  • Title: PubChem Compound Summary for CID 598827, 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link]

Sources

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